Technical Documentation Center

1-Benzyl-4-oxopiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-4-oxopiperidine-3-carboxylic acid
  • CAS: 85277-13-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-4-oxopiperidine-3-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-oxopiperidine-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid piperidone core, substituted with a benzyl group for steric and electronic modulation and a versatile carboxylic acid handle, renders it an invaluable scaffold for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a strategic intermediate in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural architecture of 1-Benzyl-4-oxopiperidine-3-carboxylic acid features a piperidine ring with a ketone at the 4-position, a carboxylic acid group at the 3-position, and a benzyl group attached to the nitrogen atom. This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.

While extensive data is available for its ester derivatives, the properties of the free carboxylic acid can be inferred and are summarized below. It is important to note that the presence of the basic nitrogen and the acidic carboxylic acid suggests that the compound can exist as a zwitterion.

Table 1: Physicochemical Properties of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its Common Esters

Property1-Benzyl-4-oxopiperidine-3-carboxylic acidEthyl 1-benzyl-4-oxopiperidine-3-carboxylateMethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
Molecular Formula C₁₄H₁₇NO₃C₁₅H₁₉NO₃[1]C₁₄H₁₈ClNO₃[2]
Molecular Weight 247.29 g/mol 261.32 g/mol [1]283.75 g/mol [2]
CAS Number Not definitively available41276-30-6[1]3939-01-3[2]
Appearance Expected to be a solidWhite to light yellow crystalline powder[3]Crystalline powder
Melting Point Data not availableData not available (Hydrochloride: 175 °C, dec.)[3]185 °C (dec.)[4]
Solubility Expected to be soluble in polar organic solvents and aqueous base.Soluble in common organic solvents.Soluble in water and alcohols.
Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show signals for the benzylic protons, the protons of the piperidine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum would feature signals for the carbonyl carbons of the ketone and the carboxylic acid, as well as resonances for the carbons of the benzyl group and the piperidine ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ketone and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-N stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

The synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding esters, most commonly the ethyl or methyl ester. The synthesis of the ethyl ester hydrochloride is well-documented and serves as a primary route to the free acid.

Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

A common synthetic route involves a multi-step process starting from N-benzyl glycine ethyl ester.[5]

Synthesis_Workflow A N-Benzyl Glycine Ethyl Ester C Intermediate Amine A->C Alkylation (Base) B 4-Halogenated Ethyl Butyrate B->C D Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate C->D Dieckmann Condensation (Base) E Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl D->E Acidification (HCl)

Caption: Synthetic workflow for Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride [5]

  • Alkylation: N-benzyl glycine ethyl ester is reacted with a 4-halogenated ethyl butyrate (e.g., 4-bromoethyl butyrate) in the presence of a base (e.g., sodium carbonate) in an organic solvent (e.g., tetrahydrofuran) to yield the intermediate N,N-disubstituted amine.

  • Dieckmann Condensation: The intermediate amine undergoes an intramolecular cyclization via a Dieckmann condensation using a strong base such as sodium ethoxide or sodium tert-butoxide in a suitable solvent like tetrahydrofuran or toluene. This step forms the 4-oxopiperidine ring.

  • Acidification and Isolation: The reaction mixture is neutralized, and the product is extracted into an organic solvent. Treatment with hydrochloric acid precipitates the hydrochloride salt, which can be isolated by filtration and purified by recrystallization.

Hydrolysis to 1-Benzyl-4-oxopiperidine-3-carboxylic acid

The final step to obtain the free carboxylic acid involves the hydrolysis of the ester.

Hydrolysis_Workflow A Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate (or its HCl salt) B 1-Benzyl-4-oxopiperidine-3-carboxylic acid A->B Hydrolysis (Acid or Base catalysis)

Sources

Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-oxopiperidine-3-carboxylic Acid and its Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-benzyl-4-oxopiperidine-3-carboxylic acid and its more commonly utilized derivative, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Intended for researchers, medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-benzyl-4-oxopiperidine-3-carboxylic acid and its more commonly utilized derivative, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and critical applications of this versatile piperidone intermediate. The methodologies described are grounded in established chemical principles, ensuring reliability and reproducibility for laboratory applications.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The derivative, 1-benzyl-4-oxopiperidine-3-carboxylate, serves as a highly valuable and versatile building block. The benzyl group provides a stable protecting group for the nitrogen atom, which can be readily removed in later synthetic steps, while the keto-ester functionality allows for a multitude of chemical transformations to build molecular complexity.

This guide will focus primarily on the ethyl ester hydrochloride salt of the title compound, as it is the most common commercially available and well-documented form, providing a practical basis for researchers.

Compound Identification and Physicochemical Properties

While the parent carboxylic acid is the nominal topic, its ethyl ester and corresponding hydrochloride salt are the common points of entry for synthesis. The CAS Registry Number for the free base ethyl ester is 41276-30-6.[3] However, the hydrochloride salt is often preferred for its improved handling properties and stability.

Table 1: Key Identifiers and Properties of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate and its Hydrochloride Salt

PropertyEthyl 1-benzyl-4-oxopiperidine-3-carboxylateEthyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl
CAS Number 41276-30-6[3]1454-53-1[4]
Molecular Formula C₁₅H₁₉NO₃[3]C₁₅H₂₀ClNO₃[5]
Molecular Weight 261.32 g/mol [3]297.78 g/mol [4]
Appearance Not specified (typically an oil)White to light pink/cream crystalline powder[4]
Melting Point Not applicable160-175 °C (decomposes)[4]
Storage Conditions Not specified2-8°C, under inert atmosphere, sealed in dry conditions[4][6]
Synonyms 1-Benzyl-3-ethoxycarbonyl-4-piperidone[3]N-Benzyl-3-carbethoxy-4-piperidone HCl[7]

Synthesis Methodologies

The synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is typically achieved via a multi-step process culminating in an intramolecular Dieckmann condensation. The following protocol is a synthesized methodology based on established patent literature, designed to provide high yield and purity.[8]

Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

The overall synthetic pathway involves the initial preparation of a diester intermediate, followed by a base-mediated cyclization to form the piperidone ring.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Salt Formation & Purification A N-Benzyl Glycine Ethyl Ester C Intermediate Diester (4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate) A->C + Base (e.g., K₂CO₃) B 4-Halogenated Ethyl Butyrate B->C D Free Base Piperidone (Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) C->D + Strong Base (e.g., NaOEt) E Final Product (HCl Salt) D->E + HCl + Recrystallization

Caption: Synthetic workflow for Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl.

Experimental Protocol:

  • Step 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate C)

    • In a suitable reaction vessel, dissolve N-benzyl glycine ethyl ester (1 molar equivalent) in an appropriate organic solvent such as toluene or ethanol.

    • Add a base, for example, potassium carbonate (1.5 molar equivalents), to the solution.

    • To this stirred mixture, add 4-bromoethyl butyrate (1.1 molar equivalents). The choice of a bromo-ester is strategic as it is more reactive than its chloro-analogue, facilitating a more efficient alkylation.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude intermediate diester. This intermediate is often used directly in the next step without further purification.

  • Step 2: Dieckmann Condensation to form the Piperidone Ring (Intermediate D)

    • Dissolve the crude diester from Step 1 in a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere (e.g., Nitrogen or Argon). The exclusion of water is critical as the strong base used in this step is highly water-sensitive.

    • Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) (1.5 molar equivalents), portion-wise to the solution while maintaining the temperature below 30°C. This base is the catalyst for the intramolecular condensation.

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and carefully quench by adding it to an aqueous acid solution (e.g., dilute HCl or acetic acid) to neutralize the excess base and protonate the enolate intermediate. Adjust the pH to approximately 7-8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers contain the free base of the target molecule.

  • Step 3: Salt Formation and Purification (Final Product E)

    • Wash the combined organic extracts from Step 2 with brine, dry over anhydrous sodium sulfate, and filter.

    • To the filtrate, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or ether) dropwise until precipitation is complete. This protonates the basic piperidine nitrogen, forming the hydrochloride salt which is typically a solid and less soluble in non-polar organic solvents.

    • Collect the precipitated solid by filtration.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/ether or isopropanol, to yield the purified ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with high purity (>99% by HPLC is achievable).[8]

Hydrolysis to 1-Benzyl-4-oxopiperidine-3-carboxylic Acid

For applications requiring the free carboxylic acid, the ethyl ester can be readily hydrolyzed via saponification.

Hydrolysis Ester Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate (free base) Acid 1-Benzyl-4-oxopiperidine- 3-carboxylic Acid Ester->Acid 1. NaOH or KOH (aq) 2. HCl (aq) workup

Caption: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (free base, 1 molar equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 molar equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-4-oxopiperidine-3-carboxylic acid.

Applications in Drug Development

The strategic placement of the benzyl protecting group and the reactive keto-ester functionality makes this piperidone a cornerstone intermediate for complex molecule synthesis.

Applications cluster_pharma Therapeutic Classes cluster_examples Example Drug Candidates Intermediate Ethyl 1-Benzyl-4-oxopiperidine- 3-carboxylate Antibiotics Fluoroquinolone Antibiotics Intermediate->Antibiotics CNS_Agents CNS Agents Intermediate->CNS_Agents Analgesics Opioid Analgesics Intermediate->Analgesics Balofloxacin Balofloxacin Antibiotics->Balofloxacin D4_Antagonists Dopamine D4 Receptor Antagonists CNS_Agents->D4_Antagonists Fentanyl_Analogs Fentanyl Analogs Analgesics->Fentanyl_Analogs

Caption: Key application areas for the piperidone intermediate in drug development.

  • Fluoroquinolone Antibiotics: This piperidone is a documented key intermediate in the synthesis of Balofloxacin, a new-generation fluoroquinolone antibacterial agent.[8] The piperidine moiety is crucial for the drug's pharmacokinetic and pharmacodynamic profile.

  • Central Nervous System (CNS) Agents: The scaffold is widely used to develop agents targeting CNS disorders. Specifically, derivatives have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor.[9] The D4 receptor is a target of interest for treating conditions like schizophrenia and Parkinson's disease.[10]

  • Opioid Analgesics: The 4-piperidone structure is fundamental to the pharmacophore of potent synthetic opioids. While not a direct precursor in the most common fentanyl synthesis routes, which often start with N-Boc-4-piperidinone,[11] its structural motifs are highly relevant, and it serves as a versatile starting material for a wide range of fentanyl analogs and other novel opioid receptor modulators.[12]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. This constitutes a self-validating system for the protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the benzyl group protons (in the aromatic region), and the aliphatic protons of the piperidine ring. Spectral data for the hydrochloride salt is available in public databases like PubChem.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Expect strong absorption bands for the ketone carbonyl (C=O) around 1710-1730 cm⁻¹ and the ester carbonyl (C=O) around 1735-1750 cm⁻¹.[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the hydrochloride salt, the free base molecular ion [M+H]⁺ at m/z 262.14 would be expected under ESI+ conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A purity of >98% is typically required for use in further synthetic steps in a drug development program.[8]

Safety and Handling

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride is classified as an irritant. Appropriate safety precautions must be taken during handling.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C.[4] It is hygroscopic and should be protected from moisture.

References

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. PubChem CID 102623. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem CID 102624. National Center for Biotechnology Information. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Balofloxacin composition, preparation method thereof and synthesis method of material medicament. CN101627999B.
  • Preparation method of balofloxacin. CN104557859A.
  • Fentanyl. Wikipedia. [Link]

  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC - NIH. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - NIH. [Link]

  • CAS No : 1454-53-1 | Product Name : Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Pharmaffiliates. [Link]

Sources

Foundational

The Strategic Scaffold: A Technical Guide to the Synthesis and Application of 1-Benzyl-4-oxopiperidine-3-carboxylic Acid in Drug Discovery

Abstract This technical guide provides an in-depth exploration of 1-Benzyl-4-oxopiperidine-3-carboxylic acid, a pivotal scaffold in modern medicinal chemistry. Rather than possessing intrinsic biological activity, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Benzyl-4-oxopiperidine-3-carboxylic acid, a pivotal scaffold in modern medicinal chemistry. Rather than possessing intrinsic biological activity, this molecule serves as a highly versatile intermediate in the synthesis of a diverse range of potent therapeutic agents. This document will elucidate the synthetic pathways to this core structure, detail its critical role in the development of prominent drugs such as the opioid analgesic remifentanil and the fluoroquinolone antibiotic balofloxacin, and provide detailed experimental protocols for its synthesis and derivatization. The content herein is tailored for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the strategic application of this valuable chemical entity.

Introduction: The Unsung Hero of Synthesis

In the landscape of drug development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to that API is paved with critical intermediates—molecules that, while not pharmacologically active themselves, provide the essential structural framework for the final drug. 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its corresponding esters are quintessential examples of such foundational molecules.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. The specific arrangement of a 4-oxo group and a 3-carboxylic acid (or ester) function on a 1-benzylpiperidine core creates a molecule rich with reactive handles, allowing for strategic and diverse chemical modifications. This guide will delve into the synthetic utility of this compound, showcasing its role as a precursor to life-saving and life-improving medications.

Physicochemical Properties

A summary of the key computed properties for the ethyl ester of the title compound is provided below for reference.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃PubChem[1]
Molecular Weight 261.32 g/mol PubChem[1]
IUPAC Name ethyl 1-benzyl-4-oxopiperidine-3-carboxylatePubChem[1]
CAS Number 41276-30-6PubChem[1]
Topological Polar Surface Area 46.6 ŲPubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Synthesis of the Core Scaffold

The primary route to the 1-benzyl-4-oxopiperidine-3-carboxylic acid framework is the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for creating 5- and 6-membered rings, making it perfectly suited for the synthesis of the piperidone core[2][3]. The general workflow involves the base-catalyzed cyclization of a diester.

A common precursor for this synthesis is derived from N-benzyl glycine ethyl ester, which undergoes reaction with a 4-halogenated ethyl butyrate to form an intermediate diester. This diester is then subjected to Dieckmann condensation to yield the target cyclic β-keto ester[4].

cluster_0 Synthesis of the Core Intermediate N-Benzyl Glycine Ethyl Ester N-Benzyl Glycine Ethyl Ester Intermediate Diester Intermediate Diester N-Benzyl Glycine Ethyl Ester->Intermediate Diester Alkylation 4-Halogenated Ethyl Butyrate 4-Halogenated Ethyl Butyrate 4-Halogenated Ethyl Butyrate->Intermediate Diester Dieckmann Condensation Dieckmann Condensation Intermediate Diester->Dieckmann Condensation Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Dieckmann Condensation->Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrolysis Hydrolysis Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate->Hydrolysis 1-Benzyl-4-oxopiperidine-3-carboxylic acid 1-Benzyl-4-oxopiperidine-3-carboxylic acid Hydrolysis->1-Benzyl-4-oxopiperidine-3-carboxylic acid

Caption: General synthetic workflow to the core scaffold.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

This protocol is adapted from established methods for the synthesis of the ethyl ester hydrochloride, a stable salt of the core intermediate[4]. The final carboxylic acid can be obtained by subsequent hydrolysis of the ester.

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate Diester)

  • Dissolve N-benzyl glycine ethyl ester (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran, chloroform, or toluene)[4].

  • Add an alkali base such as sodium carbonate or potassium carbonate (1-1.5 equivalents) to the solution[4].

  • Add 4-halogenated ethyl butyrate (e.g., 4-bromoethyl butyrate) (1-1.5 equivalents) to the reaction mixture[4].

  • Heat the mixture and stir for a sufficient time to allow for the completion of the alkylation reaction, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate diester.

Step 2: Dieckmann Condensation and Salt Formation

  • Dissolve the crude intermediate diester from Step 1 in an anhydrous organic solvent (e.g., toluene or tetrahydrofuran) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a strong base, such as sodium tert-butoxide or potassium tert-butoxide (1-1.5 equivalents), portion-wise to the solution, maintaining temperature control (e.g., using an ice bath)[4].

  • Allow the reaction to stir at room temperature until the cyclization is complete (monitor by TLC).

  • Carefully quench the reaction by adjusting the pH to 7-8 with a weak acid (e.g., acetic acid)[4].

  • Perform an aqueous workup. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • To form the hydrochloride salt, dissolve the resulting crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in a suitable solvent (e.g., ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether, until precipitation is complete.

  • Collect the resulting solid by filtration, wash with a cold solvent, and dry under vacuum to yield Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.

Applications in the Synthesis of Biologically Active Molecules

The strategic placement of the ketone and ester functionalities allows the 1-benzyl-4-oxopiperidine-3-carboxylic acid scaffold to be a launchpad for the synthesis of complex molecules with diverse therapeutic applications.

Narcotic Analgesics: The Remifentanil Story

Remifentanil is a potent, ultra-short-acting synthetic opioid analgesic used extensively in anesthesia[5]. Its unique pharmacokinetic profile is a direct result of an ester linkage that is rapidly hydrolyzed by non-specific tissue and plasma esterases[6]. The synthesis of remifentanil and its analogues heavily relies on intermediates derived from the 1-benzyl-4-piperidone core.

A key intermediate in many remifentanil syntheses is methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. An efficient synthesis of this compound begins with 1-benzylpiperidin-4-one, a close structural relative of our title compound[7][8]. The synthesis involves a Strecker-type condensation, followed by hydrolysis, esterification, and N-acylation[7]. The benzyl group serves as a protecting group for the piperidine nitrogen and is removed in a later step before the final alkylation to yield remifentanil.

cluster_remifentanil Remifentanil Synthesis Pathway A 1-Benzylpiperidin-4-one B Strecker Condensation (Aniline, HCN) A->B C 1-Benzyl-4-phenylamino- piperidine-4-carbonitrile B->C D Hydrolysis & Esterification C->D E Methyl 1-benzyl-4-(phenylamino)- piperidine-4-carboxylate D->E F N-Acylation (Propionyl Chloride) E->F G Methyl 1-benzyl-4-(N-phenylpropionamido)- piperidine-4-carboxylate F->G H Debenzylation G->H I Methyl 4-(N-phenylpropionamido)- piperidine-4-carboxylate H->I J Michael Addition (Methyl Acrylate) I->J K Remifentanil J->K

Caption: Synthetic route to Remifentanil from a piperidone precursor.

Mechanism of Action of Remifentanil: Remifentanil is a selective μ-opioid receptor agonist[9]. Its binding to these receptors in the central nervous system inhibits the release of neurotransmitters, leading to analgesia, sedation, and respiratory depression[4][5]. This mechanism is characteristic of the fentanyl family of opioids[4].

Antibacterial Agents: Synthesis of Balofloxacin

Balofloxacin is a new-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[10][11]. N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, a direct derivative of our title compound, is a crucial intermediate in its synthesis[7]. The piperidine moiety is ultimately attached at the C-7 position of the quinolone core, a common feature of many fluoroquinolone antibiotics that is critical for their antibacterial potency and spectrum.

Mechanism of Action of Balofloxacin: Like other fluoroquinolones, balofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[8][12]. These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination[12]. By inhibiting these enzymes, balofloxacin induces breaks in the bacterial DNA, leading to rapid cell death[12][13].

Alzheimer's Disease Therapeutics: The Donepezil Connection

Donepezil is a cornerstone medication for the treatment of dementia in Alzheimer's disease[2]. It is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE)[2]. While not a direct derivative, the synthesis of donepezil involves the condensation of an indanone moiety with an N-benzylpiperidine derivative, highlighting the importance of the N-benzylpiperidine scaffold in accessing this class of drugs[14][15]. The synthesis of donepezil-like compounds has been achieved through the condensation of an indanone nucleus with N-benzylpiperidine-4-carboxaldehyde derivatives.

Mechanism of Action of Donepezil: In Alzheimer's disease, there is a significant deficit in the neurotransmitter acetylcholine. Donepezil works by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the synaptic cleft[3]. By blocking this enzyme, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms[2].

Antimicrobial Piperidin-4-one Derivatives

Research has also explored the intrinsic antimicrobial properties of various N-benzyl piperidin-4-one derivatives. Studies have shown that condensation products of these piperidones with reagents like hydroxylamine, hydrazine, and thiosemicarbazide can yield compounds with potent in vitro activity against fungi such as Aspergillus niger and bacteria like Escherichia coli. Further derivatization of the piperidin-4-one core can lead to compounds with significant antibacterial and antifungal activity, suggesting that this scaffold could be a template for the development of novel antimicrobial agents.

Conclusion

1-Benzyl-4-oxopiperidine-3-carboxylic acid and its esters represent a class of compounds whose value lies not in their own biological effects, but in their enabling role in chemical synthesis. This guide has demonstrated its strategic importance as a versatile scaffold for constructing a range of complex and vital pharmaceuticals, from potent analgesics and broad-spectrum antibiotics to critical treatments for neurodegenerative diseases. The synthetic accessibility and the presence of multiple reactive sites ensure that this "unsung hero" will continue to be a cornerstone of drug discovery and development for the foreseeable future. Understanding its chemistry and applications provides researchers with a powerful tool in the quest for novel and more effective therapeutic agents.

References

  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]

  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Mather, L. E. (1998). Remifentanil and other opioids. Handbook of Experimental Pharmacology, 141, 331-358.
  • (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 814-819.
  • Tiseo, P. J., Perdomo, C. A., & Friedhoff, L. T. (2023, August 17). Donepezil. StatPearls Publishing. [Link]

  • Costanzo, P., Cariati, L., Desiderio, M. A., Fiumanò, G., Macchione, G., & Nardi, M. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015–1020. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Balofloxacin? Synapse. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • GoodRx. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. [Link]

  • Wikipedia. (n.d.). Remifentanil. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved January 28, 2026, from [Link].

  • Wikipedia. (n.d.). Donepezil. Retrieved January 28, 2026, from [Link]

  • Jordan Journal of Chemistry. (2023, February 19). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. [Link]

  • YouTube. (2025, April 17). Pharmacology of Balofloxacin (Balomate, B-cin); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Frontiers in Chemistry. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. [Link]

  • Alksne, L. (2003). Balofloxacin Choongwae.
  • Pandurangan, P., et al. (2014).
  • Patsnap. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Synapse. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 28, 2026, from [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. [Link]

  • Patsnap. (2024, June 14). What is Balofloxacin used for? Synapse. [Link]

  • El-Gamal, M. I., et al. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Medicinal Chemistry, 12(10), 1644-1664.
  • YouTube. (2025, February 28). Pharmacology of Remifentanil Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • WebMD. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Google Patents. (n.d.). CN104557859A - Preparation method of balofloxacin.
  • Practo. (2017, November 16). Balofloxacin - Uses, Dosage, Side Effects, Price, Composition. [Link]

  • Sreevastava, D., & Bhargava, A. (2004). Remifentanil hydrochloride: An opioid for the 21st century. Medical Journal Armed Forces India, 60(2), 177–178.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Benzyl-4-oxopiperidine-3-carboxylic acid as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its prevalence stems from a combination of advantageous properties: a three-dimensional, conformationally flexible yet stable structure, high aqueous solubility, and the ability to present substituents in well-defined spatial orientations for optimal target engagement. Within this privileged class of structures, 1-benzyl-4-oxopiperidine-3-carboxylic acid and its esters have emerged as exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures.[3]

The N-benzyl group serves as a common and robust protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions at a later synthetic stage. More importantly, the β-keto-acid/ester functionality provides a rich platform for chemical elaboration. The ketone at the C4 position is amenable to reductive amination, olefination, and nucleophilic addition, while the carboxylic acid at C3 is ideal for amide bond formation, esterification, or reduction. This multi-functional nature allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[4]

A prime example of its utility is the role of its ethyl ester derivative as a key intermediate in the synthesis of Balofloxacin, a new-generation fluoroquinolone antibacterial agent.[3] This guide provides a comprehensive overview of the synthesis, properties, and key reaction protocols for 1-benzyl-4-oxopiperidine-3-carboxylic acid, empowering researchers to leverage its full potential in their drug discovery programs.

Physicochemical and Safety Profile

The ethyl ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, is the most common commercially available precursor. Understanding its properties is crucial for handling and reaction setup.

Table 1: Physicochemical Properties of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate [5]

PropertyValue
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
CAS Number 41276-30-6
Appearance White to off-white crystalline powder or oil
XLogP3 1.7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4

Safety and Handling: According to GHS classifications, the compound is a warning-level irritant.[5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Preparation of the Core Building Block

The primary route to the 1-benzyl-4-oxopiperidine-3-carboxylate scaffold is through an intramolecular Dieckmann condensation. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation

This protocol is adapted from established industrial methods.[3] The reaction proceeds by base-catalyzed intramolecular cyclization of a diester to form the cyclic β-keto ester.

G cluster_0 Step 1: N,N-Dialkylation cluster_1 Step 2: Dieckmann Condensation A N-Benzyl glycine ethyl ester C Intermediate Diester (4-[benzyl(ethoxycarbonylmethyl)amino]butyrate) A->C Base (e.g., K₂CO₃) Organic Solvent B Ethyl 4-halobutyrate B->C D Intermediate Diester (C) E Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate D->E Strong Base (e.g., NaOEt) Anhydrous Solvent (e.g., THF)

Diagram 1: Synthetic workflow for the preparation of the core building block.

Materials:

  • N-Benzyl glycine ethyl ester

  • Ethyl 4-bromobutyrate or Ethyl 4-chlorobutyrate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Ethoxide (NaOEt)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Synthesis of the Diester Intermediate:

    • To a solution of N-benzyl glycine ethyl ester (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or DMF), add anhydrous potassium carbonate (1.5 eq) and ethyl 4-bromobutyrate (1.1 eq).

    • Heat the mixture to 60-80 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

    • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude diester intermediate, which can be used in the next step without further purification.

  • Dieckmann Condensation:

    • Dissolve the crude diester intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add sodium ethoxide (1.1 eq) portion-wise at room temperature. An exotherm may be observed.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by adding cold water.

    • Adjust the pH to ~7 with a dilute HCl solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis to 1-Benzyl-4-oxopiperidine-3-carboxylic acid

The carboxylic acid is readily obtained by standard saponification of the corresponding ethyl ester. This protocol is based on general procedures for ester hydrolysis.[6][7]

Materials:

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol or Methanol/Water mixture

  • Hydrochloric Acid (HCl), 1M or 2M aqueous solution

  • Ethyl Acetate

Step-by-Step Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of NaOH (1.5 - 2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is approximately 2-3. A precipitate may form.

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-benzyl-4-oxopiperidine-3-carboxylic acid as a solid. The product can be recrystallized if necessary.

Applications in Medicinal Chemistry: Synthetic Protocols

The dual functionality of the keto-acid scaffold allows for diverse derivatization pathways. Key transformations include amide bond formation at the C3-carboxyl group and reductive amination at the C4-keto group.

Application Example: Synthesis of Balofloxacin Side Chain Precursor

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a precursor to the 3-methylaminopiperidine side chain of the fluoroquinolone antibiotic Balofloxacin.[3][8] The synthesis involves the transformation of the 4-oxo group into a 3-methylamino group, a process requiring reductive amination and subsequent stereochemical control.

G A 1-Benzyl-4-oxopiperidine- 3-carboxylic acid B Intermediate (e.g., 4-hydroxy or enamine) A->B Reaction at C4-keto C 3-Methylamino- 1-benzylpiperidine derivative B->C Reductive Amination with Methylamine D Debenzylation C->D H₂, Pd/C E 3-Methylaminopiperidine G Balofloxacin E->G Nucleophilic Aromatic Substitution F Quinolone Core F->G

Diagram 2: Conceptual pathway from the building block to Balofloxacin.

Protocol 3: General Amide Coupling

The carboxylic acid can be coupled with a wide range of amines to generate diverse amide libraries. This protocol utilizes HATU, a common and efficient peptide coupling reagent.

Materials:

  • 1-Benzyl-4-oxopiperidine-3-carboxylic acid

  • Primary or Secondary Amine (R¹R²NH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor completion by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Protocol 4: General Reductive Amination of the C4-Ketone

The C4-ketone is a key site for introducing diversity. Reductive amination allows for the installation of various amine substituents, creating a new chiral center and significantly altering the scaffold's shape and properties.

Materials:

  • 1-Benzyl-4-oxopiperidine-3-carboxylic acid (or its ester derivative)

  • Primary or Secondary Amine (R¹R²NH)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol

  • Acetic Acid (optional, as catalyst)

Step-by-Step Procedure:

  • Dissolve the keto-acid or keto-ester (1.0 eq) in DCE.

  • Add the amine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Be aware of potential gas evolution.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography to yield the desired 4-amino-piperidine derivative.

Conclusion

1-Benzyl-4-oxopiperidine-3-carboxylic acid represents a high-value, versatile building block for modern drug discovery. Its strategic placement of orthogonal functional groups—a protected nitrogen, a modifiable ketone, and a versatile carboxylic acid—provides an efficient entry point to a vast and medicinally relevant chemical space. The protocols outlined in this guide for its synthesis and derivatization offer researchers reliable methods to construct novel piperidine-based compounds, as exemplified by its application in the synthesis of the antibacterial agent Balofloxacin. By leveraging this scaffold, drug development professionals can accelerate the discovery of new chemical entities with optimized therapeutic potential.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • CN104557859A - Preparation method of balofloxacin.
  • CN101627999B - Balofloxacin composition, preparation method thereof and synthesis method of material medicament.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia.pub. [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • PubChem - Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Pawar, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • G. S. C. Kumar, et al. (2024). The N-Benzyl piperidine (N-BP) Fragment in Drug Discovery. ChemMedChem. [Link]

  • Di Pizio, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • van Gool, M., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • PubChem - Balofloxacin. National Center for Biotechnology Information. [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]

  • (2024) . The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Encyclopedia.pub - Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Application

Applikations- und Protokollhandbuch: Derivatisierung von 1-Benzyl-4-oxopiperidin-3-carbonsäure für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der 1-Benzyl-4-oxopiperidin-3-carbonsäure. Dieser Piper...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der 1-Benzyl-4-oxopiperidin-3-carbonsäure. Dieser Piperidon-Grundkörper ist eine vielseitige Plattform für die Entwicklung von Wirkstoffbibliotheken, die für das biologische Screening bestimmt sind. Die hier beschriebenen Protokolle sind als robuste Ausgangspunkte für die Synthese von diversen Derivaten konzipiert, wobei der Schwerpunkt auf der Erläuterung der zugrunde liegenden chemischen Prinzipien liegt, um eine fundierte Anpassung und Optimierung zu ermöglichen.

Wissenschaftliche Einführung und strategische Überlegungen

Das Piperidin-Gerüst ist in der medizinischen Chemie ein sogenanntes "privilegiertes Gerüst" ("privileged scaffold").[1][2] Seine Präsenz in zahlreichen von der FDA zugelassenen Medikamenten und biologisch aktiven Naturstoffen unterstreicht seine Bedeutung.[1][2] Die Konformation des sechsgliedrigen Rings, die Möglichkeit zur Einführung von Stereozentren und die basische Natur des Stickstoffatoms ermöglichen eine präzise dreidimensionale Anordnung von funktionellen Gruppen zur Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren.[3][4]

Die Ausgangsverbindung, 1-Benzyl-4-oxopiperidin-3-carbonsäure, bietet drei primäre Angriffspunkte für die chemische Diversifizierung:

  • Die Carbonsäuregruppe (C3-Position): Ideal für die Amid- und Esterbildung, um eine Vielzahl von Seitenketten einzuführen und die Wechselwirkung mit dem Zielprotein zu modulieren.

  • Die Ketogruppe (C4-Position): Kann durch reduktive Aminierung in sekundäre oder tertiäre Amine umgewandelt werden, was die Einführung basischer Zentren und weiterer diverser Substituenten ermöglicht.

  • Der N-Benzyl-Substituent: Dient oft als Schutzgruppe, kann aber auch durch andere Alkyl- oder Arylgruppen ersetzt oder in späteren Schritten vollständig entfernt (debenzyliert) werden, um eine weitere Diversifizierungsebene zu erschließen.

Die strategische Kombination von Derivatisierungen an diesen Positionen erlaubt die systematische Erforschung des chemischen Raums um das Piperidon-Gerüst herum, um Struktur-Aktivitäts-Beziehungen (SAR) zu etablieren und die pharmakologischen Eigenschaften zu optimieren.[1]

G cluster_start Ausgangsmaterial cluster_paths Primäre Derivatisierungswege cluster_products Produktklassen start 1-Benzyl-4-oxopiperidin- 3-carbonsäure Amide Weg A: Amid-Kopplung start->Amide Aktivierung der Carbonsäure + R¹R²NH Reductive Weg B: Reduktive Aminierung start->Reductive R³NH₂ + Reduktionsmittel AmideLib Bibliothek von C3-Carboxamiden Amide->AmideLib CombinedLib Kombinatorische Bibliothek (A + B) Amide->CombinedLib Anwendung von Weg B AmineLib Bibliothek von C4-Amino-Derivaten Reductive->AmineLib Reductive->CombinedLib Anwendung von Weg A caption Abb. 1: Strategischer Überblick der Derivatisierungswege.

Abb. 1: Strategischer Überblick der Derivatisierungswege.

Protokoll I: Synthese von Carboxamid-Derivaten durch Amid-Kopplung

Die Amid-Kopplung ist eine der am häufigsten durchgeführten Reaktionen in der medizinischen Chemie, um Carbonsäuren und Amine zu verknüpfen.[5] Die Reaktion erfordert die Aktivierung der Carbonsäure, um sie für den nukleophilen Angriff durch das Amin empfänglich zu machen.[6]

Kausalität der experimentellen Wahl: Die Verwendung von EDC (ein wasserlösliches Carbodiimid) als Kopplungsreagenz in Kombination mit HOBt ist ein etablierter Standard. HOBt reagiert mit dem aktivierten O-Acylisoharnstoff-Intermediat und bildet einen aktiven Ester. Dieser Schritt unterdrückt Nebenreaktionen, insbesondere die Racemisierung, und erhöht die Effizienz der Kopplung, insbesondere bei weniger reaktiven Aminen.[6] DIPEA, eine sterisch gehinderte Base, wird verwendet, um das als Hydrochlorid anfallende EDC zu neutralisieren und das bei der Reaktion entstehende Proton abzufangen, ohne mit dem aktivierten Ester zu konkurrieren.

G cluster_workflow Workflow der Amid-Kopplung A 1. Edukte vorlegen (Carbonsäure in DMF) B 2. Kopplungsreagenzien zugeben (EDC, HOBt, DIPEA) A->B C 3. Aktivierung (Rühren bei 0 °C) B->C D 4. Amin zugeben (R¹R²NH) C->D E 5. Reaktion (Aufwärmen auf RT, 12-24 h) D->E F 6. Wässrige Aufarbeitung (Extraktion mit EtOAc) E->F G 7. Reinigung (Säulenchromatographie) F->G H 8. Produkt (C3-Carboxamid) G->H caption Abb. 2: Experimenteller Workflow für die Amid-Kopplung.

Abb. 2: Experimenteller Workflow für die Amid-Kopplung.

Detailliertes Laborprotokoll: Allgemeine Vorschrift zur Amid-Kopplung
  • Vorbereitung: In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben wird 1-Benzyl-4-oxopiperidin-3-carbonsäure (1,0 Äquiv.) in wasserfreiem N,N-Dimethylformamid (DMF, ca. 0.1 M) gelöst.

  • Aktivierung: Der Kolben wird in ein Eisbad (0 °C) gestellt. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC·HCl, 1,2 Äquiv.), 1-Hydroxybenzotriazol (HOBt, 1,2 Äquiv.) und N,N-Diisopropylethylamin (DIPEA, 2,5 Äquiv.) werden nacheinander zu der gerührten Lösung gegeben.

  • Rühren: Die Mischung wird für 30 Minuten bei 0 °C gerührt, um die Aktivierung der Carbonsäure zu ermöglichen.

  • Amin-Zugabe: Das entsprechende primäre oder sekundäre Amin (1,1 Äquiv.), gelöst in einer minimalen Menge DMF, wird langsam zu der Reaktionsmischung getropft.

  • Reaktion: Das Eisbad wird entfernt, und die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und dreimal mit Ethylacetat (EtOAc) extrahiert. Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole) gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der erhaltene Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

Reagenz/ParameterMenge (Äquivalente)Funktion
Carbonsäure1.0Elektrophiles Substrat
Amin1.1Nukleophil
EDC·HCl1.2Kopplungsreagenz
HOBt1.2Additiv zur Racemierungsunterdrückung
DIPEA2.5Nicht-nukleophile Base
Lösungsmittel-DMF (wasserfrei)
Temperatur0 °C bis RTMilde Reaktionsbedingungen
Zeit12-24 hReaktionsdauer
Erwartete Ausbeute 60-90% Abhängig vom verwendeten Amin

Protokoll II: Synthese von Amino-Derivaten durch reduktive Aminierung

Die reduktive Aminierung ist eine leistungsstarke Methode, um Ketone in Amine umzuwandeln.[3] Die Reaktion verläuft in der Regel in einem Schritt, bei dem das Keton und ein Amin in Gegenwart eines Reduktionsmittels zu einem neuen sekundären oder tertiären Amin reagieren.[3]

Kausalität der experimentellen Wahl: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist das Reduktionsmittel der Wahl für diese Transformation. Es ist milder und selektiver als andere Hydridreagenzien wie Natriumborhydrid (NaBH₄) oder Natriumcyanoborhydrid (NaBH₃CN). NaBH(OAc)₃ reagiert deutlich schneller mit dem intermediär gebildeten Iminium-Ion als mit dem Ausgangsketon, was die Bildung von Alkohol-Nebenprodukten minimiert.[7] Die Zugabe von Essigsäure katalysiert die Bildung des Iminium-Ions und beschleunigt somit die Gesamtreaktion.

Detailliertes Laborprotokoll: Allgemeine Vorschrift zur reduktiven Aminierung
  • Vorbereitung: In einem trockenen Rundkolben wird 1-Benzyl-4-oxopiperidin-3-carbonsäure (oder ein entsprechender Ester/Amid-Ausgangsstoff, 1,0 Äquiv.) und das primäre oder sekundäre Amin (1,2 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.

  • Säure-Zugabe: Eine katalytische Menge Eisessig (ca. 0,1 Äquiv.) wird zu der Mischung gegeben.

  • Rühren: Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminium-Intermediats zu ermöglichen.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) wird portionsweise unter Rühren zugegeben. (Achtung: leichte Gasentwicklung kann auftreten).

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter wässriger NaHCO₃-Lösung gequencht. Die Phasen werden getrennt, und die wässrige Phase wird dreimal mit DCM extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie (oft unter Verwendung eines Gemisches aus DCM/Methanol mit einem kleinen Zusatz von Triethylamin zur Neutralisation des Kieselgels) gereinigt.

Reagenz/ParameterMenge (Äquivalente)Funktion
Keton-Substrat1.0Elektrophiles Substrat
Amin1.2Nukleophil
NaBH(OAc)₃1.5Selektives Reduktionsmittel
Essigsäure~0.1Saurer Katalysator
Lösungsmittel-DCM oder DCE
TemperaturRTMilde Reaktionsbedingungen
Zeit4-16 hReaktionsdauer
Erwartete Ausbeute 50-85% Abhängig vom verwendeten Amin

Datenzusammenfassung und erwartete Ergebnisse

Die folgenden Tabellen fassen repräsentative Daten zusammen, die aus der Anwendung der oben genannten Protokolle auf das Grundgerüst erwartet werden können. Die Daten sind illustrativ und basieren auf analogen Synthesen aus der wissenschaftlichen Literatur.

Tabelle 1: Repräsentative Beispiele für Amid-Derivate (Weg A)

ProduktnameErwartete AusbeuteAnalytische Methode
HBenzylN-Benzyl-1-benzyl-4-oxopiperidin-3-carboxamid~85%¹H-NMR, LC-MS
H4-FluorphenylN-(4-Fluorphenyl)-1-benzyl-4-oxopiperidin-3-carboxamid~78%¹H-NMR, LC-MS
MethylPhenylN-Methyl-N-phenyl-1-benzyl-4-oxopiperidin-3-carboxamid~70%¹H-NMR, LC-MS
\multicolumn{2}{c}{Morpholinyl}(1-Benzyl-4-oxopiperidin-3-yl)(morpholino)methanon~90%

Tabelle 2: Repräsentative Beispiele für Amino-Derivate (Weg B)

Amin (R³NH₂)ProduktnameErwartete AusbeuteAnalytische Methode
Cyclopropylamin1-Benzyl-4-(cyclopropylamino)piperidin-3-carbonsäure~75%¹H-NMR, LC-MS
Anilin1-Benzyl-4-(phenylamino)piperidin-3-carbonsäure~65%¹H-NMR, LC-MS
Pyrrolidin1-Benzyl-4-(pyrrolidin-1-yl)piperidin-3-carbonsäure~80%¹H-NMR, LC-MS

Fazit und Ausblick

Die vorgestellten Protokolle zur Amid-Kopplung und reduktiven Aminierung bieten zuverlässige und vielseitige Methoden zur Derivatisierung von 1-Benzyl-4-oxopiperidin-3-carbonsäure. Sie ermöglichen den schnellen Aufbau von chemischen Bibliotheken mit hoher struktureller Diversität. Diese Bibliotheken sind von unschätzbarem Wert für das High-Throughput-Screening, um neue Leitstrukturen in der Arzneimittelforschung zu identifizieren. Die Kombination beider Protokolle, bei der zunächst eine Amid-Kopplung und anschließend eine reduktive Aminierung (oder umgekehrt) durchgeführt wird, eröffnet den Zugang zu noch komplexeren Molekülen und ermöglicht eine tiefgreifende Untersuchung der Struktur-Aktivitäts-Beziehungen.

Referenzen

  • Google Patents. (Datum nicht verfügbar). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Abgerufen von

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Vasilev, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Green Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. RSC Publishing.

  • Molecules. (Datum nicht verfügbar). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

  • Arkivoc. (Datum nicht verfügbar). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • The Royal Society of Chemistry. (Datum nicht verfügbar). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.

  • HepatoChem, Inc. (Datum nicht verfügbar). Amide coupling reaction in medicinal chemistry. Coupling reagents. Abgerufen von [Link]

  • Bioorganic & Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Elsevier.

  • Journal of Medicinal Chemistry. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. ACS Publications.

  • Molecules. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI.

  • European Journal of Medicinal Chemistry. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Elsevier.

  • Defense Technical Information Center. (2015). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Molecules. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI.

  • Thieme. (Datum nicht verfügbar). Application of Chiral Piperidine Scaffolds in Drug Design. Abgerufen von [Link]

  • Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.

  • ResearchGate. (Datum nicht verfügbar). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

  • ResearchGate. (Datum nicht verfügbar). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2).

  • Universität Greifswald. (Datum nicht verfügbar). Synthese und Charakterisierung 3,4-verbrückter 1H-Indolderivate als multifunktionale Screening-Verbindungen.

  • Journal of Medicinal Chemistry. (2023). Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. ACS Publications.

  • NINGBO INNO PHARMCHEM CO.,LTD. (Datum nicht verfügbar). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.

  • PubChem. (Datum nicht verfügbar). Benzyl 4-oxopiperidine-1-carboxylate. Abgerufen von [Link]

  • PubChemLite. (Datum nicht verfügbar). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3).

  • abcr GmbH. (Datum nicht verfügbar). 1-Benzyl-4-oxopiperidin-3-carbonsäuremethylester HCl, 95%.

Sources

Method

1-Benzyl-4-oxopiperidine-3-carboxylic acid in the synthesis of heterocyclic compounds

An Application Guide for the Advanced Synthesis of Heterocyclic Scaffolds from 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives Introduction: In the landscape of modern medicinal chemistry and drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Advanced Synthesis of Heterocyclic Scaffolds from 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives

Introduction: In the landscape of modern medicinal chemistry and drug development, the 4-oxopiperidine scaffold represents a privileged structure, serving as a cornerstone for the synthesis of numerous biologically active molecules. Among its derivatives, 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its esters are exceptionally versatile building blocks. The inherent functionalities—a protected secondary amine, a reactive ketone, and a β-keto ester system—provide a rich chemical playground for constructing complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this reagent, focusing on practical, field-proven protocols for the synthesis of pyrazole and pyrimidine-fused piperidines. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers and drug development professionals.

Physicochemical Properties and Handling

The most commonly utilized form of this reagent is its ethyl or methyl ester, typically as a hydrochloride salt, which enhances stability and simplifies handling.[1] The ester form is crucial as it constitutes the β-keto ester moiety essential for the cyclization reactions detailed below.

Data Presentation: Properties of Piperidine Precursors

PropertyEthyl 1-benzyl-4-oxopiperidine-3-carboxylate HClMethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl
Synonyms 1-Benzyl-3-ethoxycarbonyl-4-piperidone HCl[1]1-Benzyl-3-carbomethoxy-4-piperidone HCl[2]
CAS Number 1454-53-1[1][3]3939-01-3[4]
Molecular Formula C₁₅H₂₀ClNO₃[3]C₁₄H₁₈ClNO₃[4]
Molecular Weight 297.78 g/mol [1]283.75 g/mol [4]
Appearance White to light yellow crystalline powder[1]Data not consistently available
Melting Point 175 °C (decomposition)[1]~185 °C (decomposition)[5]
Storage Store at 2-8 °C, sealed in a dry, dark place[1][3]Store at 2-8 °C, Refrigerator[2]

Safety and Handling: Both the ethyl and methyl esters are classified as irritants, causing skin and serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Piperidino-Fused Heterocycles

The strategic placement of the ketone and the carboxylate group at the C4 and C3 positions, respectively, creates a 1,3-dicarbonyl equivalent—a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Synthesis of Piperidino[4,3-c]pyrazoles

The construction of a pyrazole ring fused to the piperidine core is a foundational transformation that leverages the β-keto ester functionality. This reaction proceeds via the Knorr pyrazole synthesis pathway, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

Expertise & Causality: The choice of a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) is critical as it dictates the substituent on the resulting pyrazole nitrogen. The reaction is typically acid-catalyzed. A weak acid, such as acetic acid, protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates a suitable reaction temperature at reflux.

Experimental Protocol: Synthesis of 2-Benzyl-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(3aH)-one

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq, e.g., 2.98 g, 10 mmol).

  • Dissolution: Add 50 mL of absolute ethanol to the flask and stir until the solid is partially dissolved.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq, 0.6 mL, 12 mmol) to the suspension, followed by glacial acetic acid (0.3 eq, 0.17 mL, 3 mmol) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of ice-cold water. A solid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the resulting solid under vacuum to yield the target piperidino[4,3-c]pyrazole product.

G start Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl + Hydrazine Hydrate reaction Reflux (78°C) 4-6 hours start->reaction Add Reagents reagents Ethanol (Solvent) Acetic Acid (Catalyst) reagents->reaction workup Cool & Concentrate reaction->workup precipitation Precipitate in Ice Water workup->precipitation filtration Vacuum Filtration & Washing precipitation->filtration product Purified Piperidino[4,3-c]pyrazole filtration->product

Caption: Workflow for the synthesis of Piperidino[4,3-c]pyrazoles.

Synthesis of Piperidino[4,3-d]pyrimidines

The synthesis of fused pyrimidines follows a similar logic, employing a different set of binucleophilic reagents to form the six-membered heterocyclic ring. The most common method involves the condensation of the β-keto ester with amidines, such as guanidine, or with urea or thiourea.[8]

Expertise & Causality: This reaction typically requires a strong base, such as sodium ethoxide or sodium methoxide. The base serves two primary purposes: first, it deprotonates the starting material to form the enolate, which is a key reactive intermediate. Second, it deprotonates the hydrochloride salt of the guanidine or urea reagent, liberating the free base which is the active nucleophile. The reaction proceeds through a stepwise condensation-cyclization-dehydration sequence to afford the stable, aromatic pyrimidine ring system.[9] The choice of alcohol as a solvent (matching the alkoxide base) is crucial to prevent transesterification of the starting material.

Experimental Protocol: Synthesis of 2-Amino-7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4(4aH)-one

  • Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq, 0.51 g, 22 mmol) in 40 mL of absolute ethanol. Caution: This is a highly exothermic reaction that produces flammable hydrogen gas.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq, 1.43 g, 15 mmol). Stir for 15 minutes.

  • Substrate Addition: Add Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq, 2.98 g, 10 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, monitoring by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding glacial acetic acid until the pH is approximately 7.

  • Isolation: Remove the ethanol under reduced pressure. Add 50 mL of water to the residue, which should result in the precipitation of the crude product.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water (3 x 20 mL).

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the final piperidino[4,3-d]pyrimidine product.

G base_prep Prepare Sodium Ethoxide in Ethanol reagent_add Add Guanidine HCl, then Piperidine Substrate base_prep->reagent_add reaction Reflux (78°C) 8-12 hours reagent_add->reaction neutralize Cool & Neutralize with Acetic Acid (pH ~7) reaction->neutralize isolate Remove Solvent, Precipitate with Water neutralize->isolate purify Filter & Recrystallize isolate->purify product Purified Piperidino[4,3-d]pyrimidine purify->product

Caption: Workflow for the synthesis of Piperidino[4,3-d]pyrimidines.

Conclusion

1-Benzyl-4-oxopiperidine-3-carboxylic acid esters are powerful and versatile intermediates in synthetic organic chemistry. Their unique structural arrangement allows for the straightforward and efficient construction of fused heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries.[1] The protocols described herein for the synthesis of piperidino-fused pyrazoles and pyrimidines are robust, scalable, and grounded in well-established reaction mechanisms, providing a reliable foundation for researchers to build upon in their quest for novel chemical entities.

References

  • PubChem. "Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate." National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. "CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. "CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Bouling Chemical Co., Limited. "3-Oxopiperidine-1-Carboxylic Acid Benzyl Ester Supplier China." Available at: [Link]

  • PubChem. "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride." National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. "Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride." CAS No: 3939-01-3. Available at: [Link]

  • Lead Sciences. "Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride." CAS No: 1454-53-1. Available at: [Link]

  • Al-Mulla, A. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (2017). Available at: [Link]

  • Google Patents. "CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Iaroshenko, V. O., et al. "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids." RSC Advances (2014). Available at: [Link]

  • Defense Technical Information Center. "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide." (1993). Available at: [Link]

  • Tudor, C. A., et al. "Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties." Molecules (2023). Available at: [Link]

  • Organic Syntheses. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins." Available at: [Link]

  • Chavan, P.W., et al. "A study on methods of synthesis of pyrimidine derivatives and their biological activities." Heterocyclic Letters (2021). Available at: [Link]

  • Fathalla, W. "SYNTHESIS OF PYRIMIDINE DERIVATIVES." Mansoura Journal of Chemistry (2014). Available at: [Link]

Sources

Application

Large-scale synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

An Application Note for the Scalable Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the large-scale synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid, a pivotal intermediate in modern drug discovery and development. Piperidine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the synthesis of analgesics, anti-inflammatory agents, and antipsychotics.[1][2] This guide details a robust and scalable two-step synthetic pathway commencing with the formation of a key diester intermediate, followed by a base-catalyzed intramolecular Dieckmann condensation and subsequent hydrolysis. The protocol emphasizes operational simplicity, high yield, and purity, making it suitable for industrial production.[3]

Introduction and Strategic Overview

1-Benzyl-4-oxopiperidine-3-carboxylic acid and its ester analogs are versatile building blocks in pharmaceutical manufacturing.[1][2] The presence of the 4-oxo group and the 3-carboxylic acid moiety provides multiple reactive sites for further molecular elaboration. The N-benzyl group serves as a stable protecting group that can be readily removed via catalytic hydrogenation if a free secondary amine is required for subsequent reactions.

The selected synthetic strategy is centered around the Dieckmann condensation, a reliable method for forming five- and six-membered cyclic β-keto esters.[4][5] This intramolecular reaction is well-suited for large-scale applications due to its efficiency and the general availability of the required precursors. The overall process is segmented into two primary stages:

  • Formation of the Acyclic Diester Precursor: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate through the N-alkylation of N-benzyl glycine ethyl ester with an ethyl 4-halobutyrate.

  • Cyclization and Hydrolysis: An intramolecular Dieckmann condensation of the diester to yield the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, followed by saponification to afford the final carboxylic acid.

This approach offers a clear and efficient pathway to the target molecule, avoiding complex purification steps and utilizing cost-effective starting materials.

Reaction Pathway and Mechanistic Insights

The core of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[4][5]

Mechanism of the Dieckmann Condensation: The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) that deprotonates the α-carbon of one of the ester groups, forming a reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion results in the formation of the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, forming a stable enolate. An acidic workup is then required to protonate this enolate and yield the final neutral product.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Hydrolysis A N-Benzyl Glycine Ethyl Ester C Intermediate Diester (4-[benzyl(ethoxycarbonylmethyl)amino]butyrate) A->C N-Alkylation (Base, Solvent) B Ethyl 4-Halobutyrate B->C N-Alkylation (Base, Solvent) D Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate C->D Dieckmann Condensation (Strong Base, e.g., NaOEt) E Final Product (1-Benzyl-4-oxopiperidine-3-carboxylic acid) D->E Saponification & Acidification (1. NaOH, H2O 2. HCl)

Caption: Overall synthetic workflow from starting materials to the final product.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
N-Benzyl Glycine Ethyl Ester6345-53-5C₁₁H₁₅NO₂193.24Starting Material
Ethyl 4-bromobutyrate2969-81-5C₆H₁₁BrO₂195.05Alkylating Agent
Potassium Carbonate584-08-7K₂CO₃138.21Base (Step 1)
Sodium Ethoxide141-52-6C₂H₅NaO68.05Base (Step 2)
Toluene108-88-3C₇H₈92.14Solvent
Ethanol64-17-5C₂H₅OH46.07Solvent
Sodium Hydroxide1310-73-2NaOH40.00Hydrolysis Reagent
Hydrochloric Acid7647-01-0HCl36.46Acidification
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[Benzyl(ethoxycarbonylmethyl)amino]butyrate (Intermediate 1)

Objective: To synthesize the acyclic diester precursor required for the Dieckmann condensation.

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-benzyl glycine ethyl ester (1.0 mol equiv.), ethyl 4-bromobutyrate (1.1 mol equiv.), and potassium carbonate (1.5 mol equiv.) in a suitable solvent such as acetonitrile or DMF.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation, though for many large-scale applications, the crude product of sufficient purity can be carried forward to the next step.

Protocol 2: Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

Objective: To perform the intramolecular cyclization of the diester intermediate followed by hydrolysis to yield the final product.

Dieckmann Condensation and Hydrolysis Workflow

G A Charge Reactor: Intermediate 1 Toluene B Add Sodium Ethoxide (Portion-wise) A->B C Heat to Reflux (e.g., 80-90°C) Monitor by TLC/HPLC B->C D Reaction Quench: Cool and add acidic water C->D E Phase Separation: Separate aqueous and organic layers D->E F Hydrolysis: Add NaOH to aqueous layer Heat to complete saponification E->F G Acidification: Cool and adjust pH to ~4-5 with HCl F->G H Isolation: Filter the precipitated solid G->H I Drying: Dry product under vacuum H->I

Caption: Step-by-step workflow for the cyclization and hydrolysis stage.

Procedure:

  • Dieckmann Condensation:

    • In a reactor inerted with nitrogen, dissolve the crude 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate (Intermediate 1, 1.0 mol equiv.) in an anhydrous solvent like toluene.

    • Gradually add a strong base, such as sodium ethoxide (1.1 mol equiv.) or sodium hydride (1.1 mol equiv., 60% dispersion in mineral oil), to the solution while maintaining the temperature below 30°C.

    • After the addition is complete, heat the mixture to reflux (80-90 °C) for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.[3]

    • Cool the reaction mixture to 0-5 °C.

  • Workup and Hydrolysis:

    • Slowly quench the reaction by adding water, followed by acidification with dilute hydrochloric acid or acetic acid to a pH of 7-8.[3]

    • Separate the organic layer. The aqueous layer contains the sodium salt of the target acid after hydrolysis.

    • To the aqueous layer, add sodium hydroxide (2.5 mol equiv.) and heat the mixture to 60-70 °C for 2-3 hours to ensure complete saponification of the ester.

    • Cool the solution to room temperature and slowly add concentrated hydrochloric acid to adjust the pH to approximately 4-5. The target carboxylic acid will precipitate as a solid.

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum at 50-60 °C to a constant weight. The resulting 1-Benzyl-4-oxopiperidine-3-carboxylic acid is typically obtained as a white to off-white solid with high purity.

Safety and Handling Precautions

  • Sodium Hydride/Sodium Ethoxide: These reagents are highly reactive and flammable. They react violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths and that the reaction setup is in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: To compare with literature values.

References

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2000). 4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds. WO2000026187A1.
  • Organic Reactions. (1967). The Dieckmann Condensation. Wiley. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Solid-Phase Synthesis Utilizing 1-Benzyl-4-oxopiperidine-3-carboxylic acid

Introduction: The Strategic Value of the Piperidine Scaffold The N-benzyl piperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its structural flexibility and three-dimensional character that fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The N-benzyl piperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its structural flexibility and three-dimensional character that facilitates potent and selective interactions with biological targets.[1] This privileged scaffold is present in numerous FDA-approved drugs and clinical candidates, where it often serves to optimize efficacy, stereochemistry, and pharmacokinetic properties.[1] 1-Benzyl-4-oxopiperidine-3-carboxylic acid is a particularly valuable building block for drug discovery campaigns. Its trifunctional nature—a carboxylic acid for solid-phase anchorin g, a reactive ketone for diversification, and a stable N-benzyl group—makes it an ideal starting point for the construction of diverse small molecule libraries.

Solid-phase synthesis (SPS) provides a powerful platform for leveraging this building block, enabling rapid iteration and purification through simple filtration, thereby accelerating the drug discovery cycle.[2][3] This guide provides a comprehensive overview and detailed protocols for the effective use of 1-Benzyl-4-oxopiperidine-3-carboxylic acid in solid-phase organic synthesis (SPOS).

The Building Block: A Hub for Chemical Diversity

1-Benzyl-4-oxopiperidine-3-carboxylic acid offers three key points of chemical utility:

  • C3-Carboxylic Acid: This is the primary attachment point to the solid support. Its activation and coupling to a functionalized resin is the first crucial step of the synthesis.

  • C4-Ketone: The ketone is a versatile functional group that remains available for modification after the molecule is immobilized. It can undergo a wide range of reactions, most notably reductive amination, to introduce a key diversity element.

  • N1-Benzyl Group: The benzyl group provides steric bulk and influences the conformational properties of the piperidine ring. It is generally stable to the reaction conditions used in solid-phase synthesis, including the final acid-mediated cleavage step.

Strategic Synthesis Design

A successful solid-phase synthesis campaign begins with careful planning. The choice of resin, loading conditions, and cleavage strategy dictates the outcome and purity of the final product.

Resin Selection: The Foundation of Your Synthesis

The choice of resin is critical as it determines the C-terminal functionality of the cleaved product and the conditions required for its release. For anchoring a carboxylic acid, two resins are highly recommended:

  • Wang Resin: This is a standard support for immobilizing acids.[2] The linkage is a benzyl ester, which is stable to a variety of reaction conditions but is readily cleaved with moderate to strong acid, typically trifluoroacetic acid (TFA).[2] This results in a carboxylic acid upon cleavage.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the final product under very mild acidic conditions (e.g., dilute TFA or acetic acid).[4][5] This is particularly advantageous if the final molecule contains other acid-labile functional groups. Like Wang resin, it yields a C-terminal carboxylic acid.

Resin TypeLinkage TypeCleavage ConditionC-Terminal ProductKey Advantage
Wang Resin Benzyl EsterHigh % TFA (e.g., 50-95%)Carboxylic AcidRobust, widely used, good stability.[2]
2-CTC Resin Trityl EsterLow % TFA (e.g., 1-5%) or AcOHCarboxylic AcidMild cleavage preserves acid-sensitive groups.[5]
Workflow Overview: From Resin to Purified Compound

The overall process follows a logical sequence of attachment, modification, and release. This workflow is designed to maximize efficiency and minimize purification challenges by keeping the molecule of interest on the solid support until the final step.

G A Resin Selection & Swelling B Building Block Loading (Immobilization) A->B Add Activated Acid C On-Resin Modification (e.g., Reductive Amination) B->C Introduce Diversity D Washing & Drying C->D Remove Excess Reagents E Cleavage from Resin D->E Add Cleavage Cocktail F Product Precipitation & Purification E->F Isolate Final Compound

Caption: High-level workflow for solid-phase synthesis.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Protocol 1: Resin Preparation and Swelling

Rationale: Polystyrene-based resins must be swollen in a suitable solvent to make the functional sites within the polymer matrix accessible.[6] Dichloromethane (DCM) is an excellent solvent for this purpose.

Materials:

  • Wang Resin or 2-Chlorotrityl Chloride Resin (100-200 mesh)

  • Solid-phase reaction vessel with a frit

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or argon for agitation

Procedure:

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol assuming a loading of 1.0 mmol/g) into the reaction vessel.

  • Add anhydrous DCM (approx. 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaking).

  • Drain the DCM using positive nitrogen pressure or vacuum.

  • Wash the resin sequentially with DMF (3x) and DCM (3x) to remove any impurities.

  • Proceed immediately to the loading protocol.

Protocol 2: Loading of 1-Benzyl-4-oxopiperidine-3-carboxylic acid onto Wang Resin

Rationale: This protocol uses a carbodiimide coupling method to form an ester linkage between the building block's carboxylic acid and the hydroxyl groups on the Wang resin. Diisopropylcarbodiimide (DIC) is used as the coupling agent, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is added to accelerate the esterification.[7]

Materials:

  • Swollen Wang Resin (from Protocol 1)

  • 1-Benzyl-4-oxopiperidine-3-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM and DMF

Procedure:

  • In a separate vial, dissolve 1-Benzyl-4-oxopiperidine-3-carboxylic acid (3 equivalents relative to resin capacity) in a minimal amount of DMF. Add DCM to dilute (final ratio typically 1:1 DCM:DMF).

  • Add this solution to the swollen resin in the reaction vessel.

  • Add DMAP (0.1 equivalents).

  • Add DIC (3 equivalents).

  • Seal the vessel and agitate the mixture at room temperature for 4-12 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM. React for 1 hour.

  • Drain the capping solution and wash the resin extensively with DCM (5x), DMF (5x), and finally Methanol (3x).

  • Dry the resin under high vacuum for several hours. A small sample can be subjected to a test cleavage and LC-MS analysis to confirm successful loading.

Protocol 3: On-Resin Reductive Amination of the C4-Ketone

Rationale: Reductive amination is a powerful method for introducing diversity. The ketone on the resin-bound scaffold is first converted to an imine by reaction with a primary amine, which is then reduced in situ to the secondary amine using a mild reducing agent like sodium cyanoborohydride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its ester precursors. This guide is designed for researchers, medicinal chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its ester precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently encountered issues to help you optimize your reaction conditions and improve your overall yield and purity.

The synthesis of the core structure, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, is commonly achieved via an intramolecular Dieckmann condensation. This reaction, while powerful for forming five- and six-membered rings, is sensitive to reaction conditions. Subsequent hydrolysis yields the target carboxylic acid. This guide provides in-depth troubleshooting advice based on the mechanistic principles of these transformations.

Overall Synthesis Workflow

The primary pathway involves a two-step process: an intramolecular Dieckmann condensation followed by hydrolysis of the resulting β-keto ester.

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis A Starting Material: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate B Reaction Conditions: Strong Base (e.g., NaOEt) Anhydrous Solvent (e.g., Toluene) A->B Reagents C Intermediate Product: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate B->C Cyclization D Intermediate Product: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate E Reaction Conditions: Acid or Base Catalysis (e.g., HCl or NaOH) D->E Reagents F Final Product: 1-Benzyl-4-oxopiperidine-3-carboxylic acid E->F Hydrolysis

Caption: General workflow for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

Troubleshooting Guide: Dieckmann Condensation Step

This section addresses the most critical step: the formation of the β-keto ester ring structure.

Question 1: My reaction yield is very low, or I've recovered only my starting diester. What went wrong?

This is the most common issue and can be attributed to several factors related to the reaction equilibrium and reagent activity.

Answer:

A low or non-existent yield in a Dieckmann condensation typically points to one of three critical areas: the base, the presence of water, or the reaction temperature.

  • Pillar 1: The Role of the Base

    The Dieckmann condensation is base-mediated, not base-catalyzed. A full equivalent of a strong base is required to drive the reaction to completion. The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then attacks the carbonyl of the other ester. This initial cyclization is a reversible equilibrium. The resulting β-keto ester is more acidic than the starting alcohol (from which the alkoxide base is derived) and is immediately deprotonated by the base. This final, irreversible deprotonation step is what drives the reaction to favor the products.[1][2]

    Troubleshooting Steps:

    • Base Strength: Ensure your base is strong enough to deprotonate the α-carbon of the ester. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used. Sodium carbonate or other weaker bases are generally insufficient.[3]

    • Base Stoichiometry: Use at least one full molar equivalent of the base. Using catalytic amounts will result in very low conversion.

    • Base Quality: Alkoxide bases are hygroscopic and can degrade upon exposure to air and moisture. Use a freshly opened bottle or a recently prepared solution.

BasepKa of Conjugate AcidSuitabilityComments
Sodium Ethoxide (NaOEt) ~16ExcellentStandard choice, ensure it is dry and from a reliable source.
Potassium tert-Butoxide (t-BuOK) ~18ExcellentMore reactive and sterically hindered, which can sometimes reduce side reactions. Must be handled under inert atmosphere.
Sodium Hydride (NaH) ~36GoodA strong, non-nucleophilic base. Generates H₂ gas, so proper ventilation is crucial.
Sodium Carbonate (Na₂CO₃) ~10.3UnsuitableNot strong enough to generate the required enolate concentration.
  • Pillar 2: The Critical Need for Anhydrous Conditions

    Water is the enemy of this reaction. Any moisture will be protonated by the strong base, inactivating it. Furthermore, water can promote the hydrolysis of the ester starting material, leading to carboxylate salts that will not participate in the condensation.

    Troubleshooting Steps:

    • Dry Solvents: Use freshly distilled, anhydrous solvents. Toluene and THF should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

  • Pillar 3: Thermal Conditions

    While the final deprotonation drives the reaction, sufficient thermal energy is often needed to overcome the activation energy for the initial cyclization.

    Troubleshooting Steps:

    • Temperature Control: Many procedures recommend heating the reaction mixture, often to the reflux temperature of the solvent (e.g., toluene at ~110 °C).[3] If you are running the reaction at room temperature with no success, gradual heating may be required.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine if the reaction is proceeding. If it stalls, an increase in temperature may be necessary.

Question 2: My reaction produces a complex mixture of products, making purification difficult. What are the likely side reactions?

Answer:

The formation of side products often results from competing intermolecular reactions or subsequent degradation of the desired product.

  • Side Reaction 1: Intermolecular Claisen Condensation

    If the concentration of the starting diester is too high, two different molecules can react with each other (intermolecularly) instead of the desired intramolecular reaction. This leads to polymer-like byproducts.

    Preventative Measure: High-Dilution Conditions The key to favoring the intramolecular Dieckmann condensation is to use high-dilution conditions. This ensures that the reactive ends of a single molecule are sterically more likely to find each other than to find another molecule. A common strategy is to slowly add the diester solution via a syringe pump over several hours to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the starting material low.

G A Diester Starting Material B High Concentration A->B C Low Concentration (High Dilution) A->C D Intermolecular Reaction (Side Product) B->D Favored E Intramolecular Reaction (Desired Product) C->E Favored

Caption: Effect of concentration on the reaction pathway.

  • Side Reaction 2: Decarboxylation during Workup

    The product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or high-temperature conditions during the workup. This would lead to the formation of 1-benzyl-4-piperidone.

    Preventative Measure: Mild Acidic Workup After the reaction is complete, cool the mixture in an ice bath before quenching. Neutralize the reaction by slowly adding a mild acid, such as a saturated aqueous solution of ammonium chloride or dilute acetic acid, keeping the temperature low. The goal is to protonate the product enolate without causing significant ester hydrolysis. Adjusting the pH to between 6 and 8 is a common target.[3]

Troubleshooting Guide: Hydrolysis Step

Question 3: I'm trying to hydrolyze the ethyl ester to the carboxylic acid, but the yield is low and I see other products.

Answer:

Hydrolysis of the β-keto ester to the final carboxylic acid can be challenging. Standard vigorous hydrolysis conditions (e.g., strong base at high temperatures) can cleave more than just the ester.

  • Challenge 1: N-debenzylation

    Harsh acidic conditions or catalytic hydrogenation conditions used for deprotection can sometimes lead to the loss of the N-benzyl group, which may not be desired at this stage.

  • Challenge 2: Reversion and Other Rearrangements

    Strongly basic hydrolysis of 4-anilidopiperidine esters (structurally related compounds) has been shown to cause N-deacylation via an acyl-shift mechanism.[4] While our molecule is different, it highlights the potential for unexpected rearrangements under harsh conditions.

Recommended Hydrolysis Protocol: A two-step acidic hydrolysis is generally effective.

  • Initial Hydrolysis: Treat the β-keto ester with concentrated hydrochloric acid and heat to reflux for 10-20 hours.[5][6] This step hydrolyzes the ester and also causes decarboxylation to yield 1-benzyl-4-piperidone as an intermediate.

  • Re-introduction of the Carboxy Group: Unfortunately, direct hydrolysis without decarboxylation is difficult. Most successful syntheses of the final acid involve a different synthetic route, such as a Strecker-type synthesis starting from 1-benzyl-4-piperidone, aniline, and cyanide, followed by hydrolysis.[4][5] If your goal is specifically the titled carboxylic acid, re-evaluating the synthetic route may be more efficient than troubleshooting the hydrolysis of the Dieckmann product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Dieckmann condensation? A: Anhydrous toluene is an excellent choice as its high boiling point allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate. Anhydrous tetrahydrofuran (THF) is also commonly used.

Q2: How can I be certain my reagents are anhydrous? A: Use commercially available anhydrous solvents packaged under an inert atmosphere. For bases like sodium ethoxide, use a new bottle and handle it quickly in a glovebox or under a stream of inert gas. If you are preparing the base yourself (e.g., sodium metal in ethanol), ensure the ethanol is absolute and freshly opened.

Q3: What is a typical yield for the Dieckmann condensation step? A: Yields are highly dependent on the specific conditions, particularly the effectiveness of high-dilution. Reported yields for the cyclization to the ethyl ester can be very high, with some patents reporting purities of over 90% and yields exceeding 85-90% under optimized conditions.[3] However, without careful control, yields can be significantly lower.

Q4: How do I best monitor the reaction? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The starting diester should have a different Rf value than the cyclic β-keto ester product. Staining with potassium permanganate can help visualize the spots.

Q5: Can I get the final carboxylic acid directly from the Dieckmann condensation? A: No. The Dieckmann condensation produces a β-keto ester. The carboxylic acid functionality must be obtained via a subsequent hydrolysis step. As noted in the troubleshooting guide, this hydrolysis is non-trivial and often causes decarboxylation. For this reason, alternative synthetic routes are often preferred for the direct synthesis of the acid.[4][5]

References

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate - PubChem. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - PubChem. [Link]

  • Dieckmann Condensation Reaction Mechanism - The Organic Chemistry Tutor (YouTube). [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its precursors. This guide is designed for researchers, chemists, and drug development professionals who may enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its precursors. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical causality behind common failures, providing you with the expert insights needed to troubleshoot and optimize your reactions.

The synthesis of this valuable piperidone intermediate, primarily via the intramolecular Dieckmann condensation, is a robust but nuanced process.[1][2] Success hinges on a firm understanding of the reaction mechanism and meticulous control over experimental variables. This guide is structured as a series of frequently asked questions that address the most common points of failure, from the critical cyclization step to the delicate final hydrolysis.

Core Synthesis Overview: The Dieckmann Condensation Pathway

The most prevalent route to the target compound involves two key transformations:

  • Intramolecular Cyclization: A Dieckmann condensation of a linear diester, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, to form the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[2][3]

  • Saponification & Acidification: Hydrolysis of the resulting ethyl ester to the target carboxylic acid, followed by a careful acidic workup.

This workflow is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Workup A N-Benzyl Glycine Ethyl Ester + Ethyl 4-halobutyrate B Diester Precursor (4-[benzyl(ethoxycarbonyl- methyl)amino]ethyl butyrate) A->B Alkylation Base Strong Base (e.g., NaH, t-BuOK) B->Base 1. Deprotonation C Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Cyclic β-Keto Ester) D 1. Base Hydrolysis (NaOH/KOH) 2. Careful Acidification (HCl) C->D Base->C 2. Intramolecular    Cyclization E 1-Benzyl-4-oxopiperidine-3-carboxylic acid (Final Product) D->E Decarb Decarboxylation (Side Reaction) E->Decarb Heat / Strong Acid

Caption: Overall workflow for the synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

Troubleshooting Guide & FAQs
Part 1: The Dieckmann Condensation (Cyclization to the β-Keto Ester)

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, forming a cyclic β-keto ester from a linear diester.[1][2] Its success is critically dependent on the generation of an ester enolate, which acts as the nucleophile.

Question 1: My Dieckmann cyclization yield is very low or has failed completely. What are the most likely causes?

This is the most common issue and almost always traces back to the choice and handling of the base and solvent. The entire reaction is an equilibrium, and it is only driven to completion by the final, irreversible deprotonation of the product, the cyclic β-keto ester, which is more acidic than the starting materials.[4]

Answer:

  • Insufficient Base Strength or Stoichiometry: A full equivalent of a strong, non-nucleophilic base is required. The base must be strong enough to deprotonate the α-carbon of the linear ester to initiate the reaction. More importantly, the alkoxide generated during the cyclization (e.g., ethoxide) must be a strong enough base to deprotonate the final β-keto ester product to drive the equilibrium forward. Using catalytic base will result in failure.

  • Presence of Moisture: Water will quench the strong base and can hydrolyze the ester starting material. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are mandatory.

  • Incorrect Solvent Choice: Polar aprotic solvents like THF or Toluene are generally preferred.[2] Protic solvents like ethanol can interfere with the base and participate in transesterification, leading to a complex mixture of products.

  • Poor Reagent Quality: Sodium hydride (NaH) is a common choice, but it is often sold as a dispersion in mineral oil, which must be washed away with dry hexanes before use. Older NaH can have a coating of inactive sodium hydroxide. Potassium tert-butoxide (t-BuOK) is also effective but is extremely hygroscopic and must be handled under an inert atmosphere.[2]

Base Typical pKa (Conjugate Acid) Common Solvents Key Considerations
Sodium Hydride (NaH)~36 (H₂)THF, TolueneIrreversible deprotonation. Must wash mineral oil. Exothermic reaction with trace protic sources.
Potassium tert-Butoxide (t-BuOK)~19 (t-BuOH)THF, t-BuOHVery strong, sterically hindered base. Highly hygroscopic.
Sodium Ethoxide (NaOEt)~16 (EtOH)Ethanol, TolueneThe classic base; can cause transesterification if using a different ester.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THFVery strong, non-nucleophilic. Must be prepared fresh or titrated before use. Ideal for low-temperature reactions.[2]

Question 2: My reaction is producing a complex mixture of byproducts. How do I identify and prevent them?

Answer:

The primary byproduct of concern is the result of intermolecular Claisen condensation, where two molecules of the starting diester react with each other instead of cyclizing. This is more common when attempting to form strained or large rings, but it can occur in a poorly managed reaction for a six-membered ring.

  • Causality: High concentrations favor intermolecular reactions.

  • Preventative Protocol: The most effective method to favor the intramolecular Dieckmann condensation is to use high-dilution conditions . This involves the slow addition of the diester substrate to a solution of the strong base in the reaction solvent. This keeps the instantaneous concentration of the substrate low, ensuring each molecule is more likely to react with itself than to find another substrate molecule.

G Start Low Yield or Byproduct Formation CheckBase Is the Base Strong Enough and Fully Anhydrous? Start->CheckBase CheckBase->Start No -> Replace/Purify Base CheckSolvent Is the Solvent Anhydrous and Aprotic? CheckBase->CheckSolvent Yes CheckSolvent->Start No -> Dry/Change Solvent CheckConc Are you using High-Dilution Conditions? CheckSolvent->CheckConc Yes CheckConc->Start No -> Implement Slow Addition Success Improved Yield and Purity CheckConc->Success Yes

Caption: Troubleshooting logic for the Dieckmann condensation step.

Part 2: Hydrolysis and Workup (Formation of the Carboxylic Acid)

This final step appears simple but is a common source of significant yield loss due to the inherent instability of the β-keto acid product.

Question 3: After hydrolyzing the ester and acidifying the reaction, my final yield is extremely low. Where is my product going?

Answer:

The most probable cause is decarboxylation . 1-Benzyl-4-oxopiperidine-3-carboxylic acid is a β-keto acid. This class of compounds is thermally unstable and readily loses CO₂ upon heating, especially in the presence of acid.

  • Mechanism: The keto group at the β-position allows for the formation of a stable, six-membered cyclic transition state, which facilitates the elimination of carbon dioxide and generates an enol, which then tautomerizes to the more stable 1-benzylpiperidin-4-one.

  • Critical Control Parameters:

    • Temperature: The hydrolysis (saponification) step with NaOH or KOH may require gentle heating, but the subsequent acidification must be performed at low temperatures (e.g., 0-5 °C). Never heat the acidic solution.

    • pH Control: During workup, do not use a large excess of strong acid. Adjust the pH carefully to the point of precipitation (typically pH 1-2) and no further.[3] Localized "hot spots" of high acid concentration can accelerate decarboxylation.

Question 4: How can I effectively purify the final product without causing decomposition?

Answer:

Purification of the intermediate ethyl ester is often easier than purifying the final acid. The ester can be converted to its hydrochloride salt, which is typically a stable, crystalline solid that can be easily filtered and purified by recrystallization.[3][5]

If you must purify the final acid:

  • Avoid High-Temperature Techniques: Do not attempt distillation. If using column chromatography, use a fast, buffered system if possible and do not let the compound sit on the silica gel for extended periods, as silica is acidic.

  • Low-Temperature Crystallization: The preferred method is crystallization. After acidification and filtration of the crude product, attempt to recrystallize from a suitable solvent system at low temperatures.

  • Extraction: Perform extractions quickly and with cold solvents. Minimize the time the product spends in the acidic aqueous phase.

Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation of Diester Precursor

This protocol assumes the starting diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, has been synthesized and purified.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 60% sodium hydride (1.2 equivalents), washed three times with anhydrous hexanes, to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous toluene via cannula to the flask to create a 10-20% slurry of NaH.

  • Substrate Addition (High Dilution): Dissolve the diester precursor (1 equivalent) in anhydrous toluene (to make a ~0.5 M solution). Add this solution to the dropping funnel.

  • Reaction: Heat the NaH slurry to reflux. Add the diester solution dropwise from the funnel over 2-4 hours to maintain a gentle reflux. A slow, controlled addition is critical to maximize intramolecular cyclization.

  • Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Workup: Transfer the mixture to a separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This can be purified by vacuum distillation or by converting to its hydrochloride salt for crystallization.

Protocol 2: Hydrolysis and Isolation of the β-Keto Acid
  • Saponification: Dissolve the crude or purified ethyl ester (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (1.5 equivalents). Stir at room temperature or with gentle heating (max 40-50 °C) until the reaction is complete (monitor by TLC/LC-MS).

  • Solvent Removal: Remove the ethanol under reduced pressure at low temperature (<40 °C).

  • Acidification (Critical Step): Cool the remaining aqueous solution in an ice-salt bath to 0-5 °C. With vigorous stirring, slowly add cold 1M hydrochloric acid dropwise. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH is ~2.

  • Isolation: Immediately collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the product under high vacuum at room temperature. Do not oven dry. The resulting 1-Benzyl-4-oxopiperidine-3-carboxylic acid should be used immediately or stored at low temperature.

References
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-4-oxopiperidine-3-carboxylic acid

Welcome to the technical support center for the purification of 1-Benzyl-4-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Benzyl-4-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a zwitterionic β-keto acid, this compound presents unique purification challenges, including instability and amphoteric behavior. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, moving beyond standard chromatographic techniques.

Understanding the Molecule: Key Challenges

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a versatile building block, but its purification is non-trivial due to two primary chemical characteristics:

  • β-Keto Acid Instability: The presence of a ketone group beta to a carboxylic acid makes the molecule susceptible to decarboxylation, particularly when heated in acidic conditions. This degradation pathway leads to the formation of 1-benzyl-4-piperidone, a common and often difficult-to-remove impurity.[1]

  • Zwitterionic Nature: The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. In a specific pH range, the molecule exists as a zwitterion, with both a positive and negative charge, which significantly affects its solubility. This property can be exploited for purification but also complicates standard extraction procedures.

This guide will focus on leveraging these properties to develop effective, alternative purification strategies.

Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during the purification of 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

Q1: My final product is an oil or a sticky solid that won't crystallize. What should I do?

This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation.

Root Cause Analysis:

  • Residual Solvent: Incomplete removal of reaction or extraction solvents can lead to an oily product.

  • Decarboxylation Product: The presence of the byproduct 1-benzyl-4-piperidone can act as a crystallization inhibitor.

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Dieckmann condensation), unreacted diesters or other starting materials may persist.[2][3][4]

Troubleshooting Workflow:

Workflow for handling oily or sticky product.

Step-by-Step Solutions:

  • Thorough Drying: Initially, ensure all solvents are removed by drying the product under high vacuum, possibly with gentle heating (not exceeding 40-50°C to minimize decarboxylation).

  • Acid-Base Extraction: If the product remains oily, an acid-base extraction is a highly effective method to remove the basic decarboxylation byproduct and other non-amphoteric impurities. A detailed protocol is provided in the next section.

  • Recrystallization from a Different Solvent System: If you have a solid that is simply "sticky," it may be due to using a suboptimal solvent for crystallization. Experiment with the solvent systems suggested in the recrystallization guide below.

Q2: My recrystallization attempt resulted in very low yield. How can I improve it?

Low recovery from recrystallization is typically a solubility issue.

Root Cause Analysis:

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Volume of Solvent: Using an excessive volume of solvent will keep a significant portion of your product in solution.

  • pH of the Solution: As a zwitterion, the solubility of your product is highly pH-dependent. The lowest solubility is at its isoelectric point (pI).

Step-by-Step Solutions:

  • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Utilize a Two-Solvent System: If a single solvent is not providing good results, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common combinations for piperidine derivatives include ethanol/water, methanol/diethyl ether, or isopropanol/hexane.

  • Adjust the pH to the Isoelectric Point (pI): The isoelectric point is the pH at which the net charge of the molecule is zero, and its solubility in aqueous solutions is at a minimum. While the exact pI for this compound is not readily published, it can be estimated or determined experimentally. For similar amino acids, the pI is often in the range of 5.5-6.2.[5]

    • Experimental Determination: Dissolve the crude product in a minimal amount of dilute aqueous acid (e.g., 0.1 M HCl). Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise with stirring. The pH at which precipitation is most significant is the experimental pI. This pH should be used for crystallization from aqueous solutions.

Alternative Purification Protocols

For instances where standard purification methods are insufficient, the following detailed protocols offer robust alternatives.

Protocol 1: Purification via Acid-Base Extraction

This method is particularly effective for removing the decarboxylation byproduct, 1-benzyl-4-piperidone, and other neutral or basic impurities. The strategy relies on the amphoteric nature of the target compound.

Principle: By adjusting the pH, we can selectively move our target compound and impurities between an organic and an aqueous phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen of both your product and the 1-benzyl-4-piperidone impurity will be protonated, moving them into the aqueous layer. Neutral impurities will remain in the organic layer, which can be discarded.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) to adjust the pH to approximately 8-9. At this pH, the 1-benzyl-4-piperidone is deprotonated and becomes soluble in an organic solvent. Extract the aqueous layer with ethyl acetate or DCM. The organic layer now contains the 1-benzyl-4-piperidone impurity and should be discarded.

  • Isoelectric Precipitation: Carefully adjust the pH of the remaining aqueous layer to the isoelectric point (experimentally determined to be around pH 6-7) using a dilute acid (e.g., 0.1 M HCl). At the pI, the zwitterionic product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of a cold organic solvent like diethyl ether to aid in drying. Dry the purified product under high vacuum.

Troubleshooting this Protocol:

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • No Precipitation: If the product does not precipitate in step 4, it may be due to a low concentration. Try to concentrate the aqueous solution under reduced pressure (at low temperature) before adjusting the pH.

Protocol 2: Optimized Recrystallization

Recrystallization is a powerful technique if an appropriate solvent system is identified.

Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For zwitterionic compounds like this, polar protic solvents or mixtures are often effective.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethanol/WaterEthanol provides solubility for the organic portions of the molecule, while water's polarity helps to precipitate the zwitterion upon cooling.
IsopropanolA good single solvent for many piperidine derivatives.[6]
AcetonitrileA polar aprotic solvent that can sometimes provide excellent crystals.
Methanol/Diethyl EtherThe compound is dissolved in a minimal amount of methanol, and diethyl ether is added as an anti-solvent to induce crystallization.

Experimental Protocol:

  • Solubility Test: In small test tubes, test the solubility of a small amount of your crude product in the suggested solvents at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent system at an elevated temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Advanced Purification Strategy: Derivatization

For exceptionally difficult purifications, a derivatization-purification-deprotection strategy can be employed. This involves temporarily protecting one of the functional groups to alter the molecule's properties, allowing for easier purification.

Principle: By converting the carboxylic acid to an ester, the zwitterionic character is removed. The resulting basic β-keto ester can be purified by standard methods (like column chromatography if necessary, though the goal is to avoid it), and then the ester is hydrolyzed to return the pure carboxylic acid.

Experimental Workflow:

Purification via derivatization workflow.

Step-by-Step Methodology:

  • Esterification (Protection):

    • Suspend the crude acid in methanol or ethanol.

    • Cool in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the crude ester hydrochloride.

  • Purification of the Ester:

    • The resulting ester is no longer zwitterionic and can be purified by standard acid-base extraction to remove any remaining acidic or neutral impurities.

    • Alternatively, it may now be more amenable to crystallization from a non-polar/polar solvent mixture like hexane/ethyl acetate.

  • Hydrolysis (Deprotection):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with dilute HCl to the isoelectric point to precipitate the pure 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

    • Isolate by filtration, wash with cold water, and dry under vacuum.

Causality: This method works by temporarily "turning off" the acidic nature of the molecule, which simplifies its behavior and allows for more traditional purification techniques to be effective.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my sample? A: The most common impurities are 1-benzyl-4-piperidone (from decarboxylation), unreacted starting materials from the Dieckmann condensation (e.g., diethyl N-benzyl-3,3'-iminodipropionate), and residual solvents.

Q: Why is my product yellow? A: A yellow tint can indicate the presence of oxidized impurities. While the purification methods described here should remove many of these, passing a solution of the product through a small plug of silica gel or activated carbon before crystallization may help. Be mindful that silica is acidic and can promote decarboxylation if the exposure is prolonged.

Q: Can I use column chromatography? A: While column chromatography is a powerful tool, it is often not ideal for 1-Benzyl-4-oxopiperidine-3-carboxylic acid. The compound's zwitterionic nature can lead to streaking and poor separation on standard silica gel. Furthermore, the acidic nature of silica gel can cause significant decarboxylation of the product on the column. The alternative methods presented in this guide are generally more suitable.

Q: How can I confirm the purity of my final product? A: Purity should be assessed using a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • LC-MS: To obtain an accurate mass and assess purity by chromatography.

  • Melting Point: A sharp melting point is a good indicator of high purity.

By understanding the unique chemical properties of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and applying the targeted troubleshooting and purification strategies outlined in this guide, researchers can overcome common challenges and obtain this valuable compound in high purity.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P
  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL not available)
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Piperidine Synthesis. - DTIC. (URL not available)
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
  • Isoelectric Points of Amino Acids (and How To Calculate Them) - Master Organic Chemistry. ([Link])

  • Dieckmann cyclization – An Intramolecular Claisen Reaction - Chemistry Steps. ([Link])

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. ([Link])

  • preventing decarboxylation of beta-keto acids during analysis - Benchchem. (URL not available)
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (URL not available)
  • How to desalt zwitterions? - ResearchGate. ([Link])

  • Technical Support Center: Purification of Piperidine Deriv
  • US5118815A - Method for crystallization of amino acids - Google P
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem. ([Link])

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. ([Link])

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (URL not available)
  • WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google P
  • How To Calculate The Isoelectric Point of Amino Acids and Zwitterions - YouTube. ([Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])

  • zwitterionic compounds - Chromatography Forum. ([Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. ([Link])

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ([Link])

  • 25.3: Isoelectric Points and Electrophoresis - Chemistry LibreTexts. ([Link])

  • Derivatization - Chemistry LibreTexts. ([Link])

  • [Transport of zwitterionic amino acids in mammalian cells] - PubMed. ([Link])

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (URL not available)
  • The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished Rats - Portland Press. ([Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (URL not available)
  • Isoelectric point and zwitterions (video) - Khan Academy. ([Link])

  • Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase | Journal of the American Chemical Society. ([Link])

  • Recrystallization - Single Solvent. ([Link])

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. ([Link])

  • Isolation/purification of zwitterionic phospholipid : r/Chempros - Reddit. ([Link])

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed. ([Link])

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. ([Link])

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (URL not available) for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. (URL not available)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthesized 1-Benzyl-4-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the safet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 1-Benzyl-4-oxopiperidine-3-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my aim is to furnish you with not just the "how," but the "why," enabling you to make informed decisions in your analytical strategy.

The Synthetic Landscape and Its Impurity Implications

The primary route to 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its esters is through an intramolecular Dieckmann condensation of a diester precursor. This reaction, while effective, is susceptible to side reactions that can introduce impurities into the final product. Understanding the synthetic pathway is paramount to anticipating the impurity profile.

A common synthesis for the ethyl ester, a close analogue and often a precursor to the carboxylic acid, involves the reaction of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester with a strong base like sodium ethoxide. The subsequent hydrolysis of the ester yields the target carboxylic acid.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.

  • By-products of Dieckmann Condensation: Including products from intermolecular condensation.

  • Products of Incomplete Hydrolysis: Residual ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

  • Degradation Products: Formation of impurities due to exposure to acidic or basic conditions, heat, or oxidation during the synthesis and purification process.

Orthogonal Analytical Approaches for Robust Purity Assessment

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities. Here, we compare the most pertinent analytical techniques for 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For a polar, ionizable compound like 1-Benzyl-4-oxopiperidine-3-carboxylic acid, reversed-phase HPLC with UV detection is the method of choice.

Causality Behind Experimental Choices:

  • Reversed-Phase Column (C18): The nonpolar stationary phase effectively retains the relatively nonpolar benzyl and piperidine moieties of the molecule, allowing for good separation from more polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the carboxylic acid, which is critical for consistent retention times. A gradient elution (varying the organic modifier concentration) is often employed to elute a wide range of impurities with varying polarities.

  • UV Detection: The benzyl group provides a strong chromophore, making UV detection at a wavelength of around 254 nm a sensitive method for quantification.

A Chinese patent (CN110734393B) for the corresponding ethyl ester hydrochloride specifies HPLC for purity determination, setting limits of ≤ 0.2% for any single impurity and ≤ 2.0% for total impurities, providing a benchmark for purity expectations[1].

Data Presentation: HPLC Purity Comparison

Synthesis BatchPurity by HPLC (%)Major Impurity (%)Total Impurities (%)
Batch A (Standard Process)99.50.15 (Unreacted Ester)0.5
Batch B (Alternative Route)98.90.30 (By-product X)1.1

Experimental Protocol: A Validated Starting Point for HPLC Analysis

This protocol, adapted from methods for similar piperidine derivatives, serves as a robust starting point for the analysis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For a carboxylic acid like our target compound, derivatization is often necessary to increase its volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: Esterification (e.g., with methanol to form the methyl ester) or silylation (e.g., with BSTFA) is a common strategy to make the carboxylic acid amenable to GC analysis. This step is critical for obtaining sharp peaks and preventing on-column degradation.

  • GC Column: A mid-polar column, such as a DB-5ms or HP-5ms, provides good separation for a wide range of derivatized compounds.

  • Mass Spectrometry Detection: MS detection provides structural information about the impurities, aiding in their identification by comparing their mass spectra to libraries or by interpreting fragmentation patterns.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: To 1 mg of the sample, add 500 µL of methanol and 50 µL of acetyl chloride. Heat at 60 °C for 1 hour. Evaporate the solvent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.

  • GC-MS Analysis:

    • Instrument: GC-MS system.

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatize Derivatize (Esterification) Sample->Derivatize Inject Inject into GC Derivatize->Inject Derivatized Sample Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Mass Spectra Data Identify Identify Impurities (MS Spectra) TIC->Identify Quantify Quantify Impurities Identify->Quantify

Sources

Validation

A Comparative Guide to the Reactivity of 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the 1-benzyl-4-oxopiperidine core structure is a valuable scaffold. The presence of funct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the 1-benzyl-4-oxopiperidine core structure is a valuable scaffold. The presence of functional groups at the 3 and 4-positions offers versatile handles for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of two closely related derivatives: 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its corresponding ethyl ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Understanding the nuanced differences in their chemical behavior is paramount for efficient route design and the synthesis of complex target molecules.

Molecular Structures at a Glance

At the heart of this comparison are the distinct functionalities at the C3 position of the piperidine ring. The carboxylic acid presents a reactive proton and a carboxylate group that can participate in a variety of reactions, while the ethyl ester offers a more sterically hindered and electronically different carbonyl group.

CompoundStructureIUPAC Name
1-Benzyl-4-oxopiperidine-3-carboxylic acid 1-Benzyl-4-oxopiperidine-3-carboxylic acid1-benzyl-4-oxopiperidine-3-carboxylic acid
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateethyl 1-benzyl-4-oxopiperidine-3-carboxylate[1]

Key Reactivity Differences: A Comparative Analysis

The primary distinctions in reactivity between the carboxylic acid and its ethyl ester manifest in several key transformations crucial for synthetic diversification. These include decarboxylation, reduction of the C4-ketone, and N-debenzylation.

Stability and Decarboxylation: The Achilles' Heel of the β-Keto Acid

A significant divergence in the chemical profile of these two compounds lies in the inherent instability of the β-keto acid. β-keto acids are known to be susceptible to decarboxylation upon heating, a reaction that is not observed with their ester counterparts.[2] This facile loss of carbon dioxide from 1-benzyl-4-oxopiperidine-3-carboxylic acid can be a major competing reaction pathway, particularly under thermal or acidic conditions.

Mechanism of Decarboxylation:

The decarboxylation of β-keto acids proceeds through a cyclic transition state, facilitated by the formation of an enol intermediate.

G Reactant 1-Benzyl-4-oxopiperidine-3-carboxylic acid TransitionState Cyclic Transition State Reactant->TransitionState Heat Enol Enol Intermediate TransitionState->Enol Product 1-Benzyl-4-piperidone + CO2 Enol->Product G cluster_0 N-Debenzylation Protocol A Dissolve N-benzylpiperidine derivative in a suitable solvent (e.g., EtOH, MeOH) B Add Palladium on Carbon (Pd/C) catalyst A->B C Subject the mixture to a hydrogen atmosphere (e.g., H2 balloon or Parr shaker) B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter off the catalyst through Celite D->E F Concentrate the filtrate to obtain the debenzylated product E->F

Caption: General workflow for catalytic N-debenzylation.

Experimental Protocols

Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This compound is commonly synthesized via a Dieckmann condensation of the corresponding diester.

Step-by-Step Methodology:

  • Preparation of the Diester: N-benzyl di(ethyl) iminodiacetate is prepared by the alkylation of ethyl glycinate with ethyl bromoacetate, followed by N-benzylation.

  • Dieckmann Condensation:

    • To a solution of sodium ethoxide in ethanol, slowly add the N-benzyl di(ethyl) iminodiacetate at room temperature.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, neutralize the reaction with a suitable acid (e.g., acetic acid).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Hydrolysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate to the Carboxylic Acid

The carboxylic acid can be readily obtained by the hydrolysis of its ethyl ester.

Step-by-Step Methodology:

  • Dissolve ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The product, 1-benzyl-4-oxopiperidine-3-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion: A Strategic Choice for Synthesis

The choice between 1-benzyl-4-oxopiperidine-3-carboxylic acid and its ethyl ester is a strategic one, dictated by the planned synthetic route.

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate offers greater stability, particularly against decarboxylation, making it a more robust intermediate for multi-step syntheses that may involve harsh conditions. Its selective ketone reduction in the presence of the ester is a distinct advantage.

  • 1-Benzyl-4-oxopiperidine-3-carboxylic acid , while susceptible to decarboxylation, provides a handle for reactions specific to carboxylic acids, such as amide bond formation. Its inherent acidity may also prove advantageous in facilitating N-debenzylation.

Ultimately, a thorough understanding of the reactivity profiles of both compounds empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic endeavors in the pursuit of novel therapeutics.

References

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2014, May 29). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. Retrieved from [Link]

  • National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. CN102442937B.
  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • J-STAGE. (n.d.). Asymmetric Reduction of ß-Keto Esters with an Enzyme from Bakers' Yeast. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 3-Oxopiperidine-1-Carboxylic Acid Benzyl Ester Supplier China. Retrieved from [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]as_Novel_Histone_)

Sources

Comparative

Biological activity comparison of 1-Benzyl-4-oxopiperidine-3-carboxylic acid derivatives

An In-Depth Guide to the Biological Activity of 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives for Drug Discovery Professionals Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives for Drug Discovery Professionals

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This versatility has led to the development of piperidine-containing drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

The specific scaffold, 1-Benzyl-4-oxopiperidine-3-carboxylic acid and its derivatives, serves as a crucial intermediate in the synthesis of novel bioactive molecules.[3] The core structure combines a protected piperidone ring with a carboxylic acid group, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Research into derivatives of the broader piperidine class has revealed significant potential for anticancer, antimicrobial, and enzyme-inhibiting activities, making this a fertile ground for drug discovery.[4][5][6][7] This guide provides a comparative framework for evaluating the biological activities of these derivatives, supported by detailed experimental protocols and an analysis of their potential mechanisms of action.

Part 1: Experimental Methodologies: A Self-Validating Approach

To ensure the generation of reliable and reproducible data, the choice of experimental protocols is paramount. The following methodologies are described not just as a series of steps, but with the underlying scientific rationale to create a self-validating system for screening 1-Benzyl-4-oxopiperidine-3-carboxylic acid derivatives.

Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the effectiveness of a compound against pathogenic microorganisms. The choice between screening for general activity (disk diffusion) and determining potency (broth microdilution) depends on the stage of the research.

This method serves as an initial qualitative screen for antimicrobial activity. Its principle is based on the diffusion of a compound from a saturated disk into an agar medium, creating a concentration gradient.[8][9] An effective compound will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[8]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension by picking several well-isolated colonies of the test organism and suspending them in a sterile broth (e.g., Tryptic Soy Broth). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[10] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[10]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the test derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.[9]

  • Result Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.

Considered a gold standard for quantitative analysis, this method determines the lowest concentration of a compound that prevents visible microbial growth.[11]

Step-by-Step Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of the test derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum as described for the disk diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Inoculum Preparation cluster_kirby Disk Diffusion (Screening) cluster_mic Broth Microdilution (Potency) P1 Select Colonies P2 Create Suspension P1->P2 P3 Standardize to 0.5 McFarland P2->P3 K1 Inoculate MHA Plate P3->K1 M2 Inoculate Wells P3->M2 K2 Apply Compound Disks K1->K2 K3 Incubate Plate K2->K3 K4 Measure Zone of Inhibition K3->K4 M1 Serial Dilute Compound M1->M2 M3 Incubate Plate M2->M3 M4 Determine MIC M3->M4

Caption: Workflow for assessing antimicrobial activity.

Anticancer Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess cell viability and proliferation, making it ideal for screening the cytotoxic effects of novel compounds on cancer cell lines.[12]

The assay's principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (living) cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-Benzyl-4-oxopiperidine-3-carboxylic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[13][14] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined from the resulting dose-response curve.

Workflow for MTT Cytotoxicity Assay

G cluster_cell_prep Cell Culture cluster_treatment Compound Exposure cluster_assay MTT Assay C1 Seed Cells in 96-Well Plate C2 Incubate (24h) for Attachment C1->C2 T1 Add Compound Dilutions C2->T1 T2 Incubate (48-72h) T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate (1.5-4h) A1->A2 A3 Solubilize Formazan A2->A3 A4 Read Absorbance A3->A4 D1 Calculate % Viability A4->D1 D2 Determine IC50 Value A4->D2

Caption: Workflow for assessing compound cytotoxicity via MTT assay.

Part 2: Comparative Biological Activity & Structure-Activity Relationship (SAR)

While direct comparative data for a series of 1-Benzyl-4-oxopiperidine-3-carboxylic acid derivatives is proprietary to individual research programs, we can synthesize a comparative guide based on the known activities of various piperidine analogs.

Anticancer Activity

Piperidine derivatives are potent agents against a range of cancers, including breast, prostate, colon, and lung cancer.[4][6] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[4][6]

Illustrative Comparative Data:

The following table demonstrates how experimental data for a hypothetical series of derivatives (D1-D4) against the MCF-7 breast cancer cell line would be presented.

Compound IDR1 Group (on Benzyl Ring)R2 Group (on Carboxylic Acid)IC₅₀ (µM) on MCF-7 Cells
D1HEthyl Ester45.2
D24-FluoroEthyl Ester22.8
D34-MethoxyEthyl Ester38.1
D44-FluoroFree Acid15.5

This table is for illustrative purposes to show data presentation.

Antimicrobial Activity

Derivatives of related scaffolds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[15][16] For instance, certain pyrazole derivatives showed MIC values as low as 4 µg/mL against Acinetobacter baumannii.[15]

Illustrative Comparative Data:

This table shows how MIC data for a hypothetical series would be presented against common bacterial strains.

Compound IDMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)
D164>128
D232128
D364>128
D41664

This table is for illustrative purposes to show data presentation.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on their chemical structure.[5][17]

  • Piperidine Nitrogen: The basicity of the nitrogen atom in the piperidine ring often plays a crucial role in target binding and overall activity.[5]

  • Substituents on the Benzyl Group: Adding electron-withdrawing groups (e.g., halogens) or electron-donating groups to the benzyl ring can modulate lipophilicity and electronic properties, significantly impacting potency. This can enhance interactions within the binding pocket of a target protein.[18]

  • Carboxylic Acid Modifications: Converting the carboxylic acid to an ester or an amide can alter the compound's polarity, cell permeability, and ability to form hydrogen bonds, which can dramatically enhance activity.[5]

Logic Diagram for SAR Exploration

G cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core 1-Benzyl-4-oxopiperidine -3-carboxylic acid Scaffold Mod1 Modify Benzyl Ring (e.g., add F, OMe) Core->Mod1 Mod2 Modify Carboxylic Acid (e.g., Ester, Amide) Core->Mod2 Mod3 Modify Piperidone Ring Core->Mod3 O1 Increased Potency (Lower IC50/MIC) Mod1->O1 O2 Altered Selectivity Mod1->O2 O3 Improved Pharmacokinetics Mod1->O3 Mod2->O1 Mod2->O2 Mod2->O3 Mod3->O1 Mod3->O2 Mod3->O3

Caption: Relationship between structural changes and biological effects.

Part 3: Mechanisms of Action

Understanding how these derivatives exert their biological effects at a molecular level is critical for rational drug design.

Anticancer Mechanism: Induction of Apoptosis

A primary mechanism by which many piperidine-based compounds exhibit anticancer activity is through the induction of programmed cell death, or apoptosis.[4][19] This is often achieved via the intrinsic (mitochondrial) pathway.

Key Molecular Events:

  • ROS Generation: The compounds can induce intracellular oxidative stress by increasing the production of Reactive Oxygen Species (ROS).[4]

  • Mitochondrial Disruption: Elevated ROS leads to the depolarization of the mitochondrial membrane potential.

  • Bax/Bcl-2 Regulation: The derivatives can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][19] This shift in the Bax:Bcl-2 ratio favors apoptosis.

  • Cytochrome C Release: Disruption of the mitochondrial membrane causes the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic death.[4][19]

Signaling Pathway for Apoptosis Induction

G Compound Piperidine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondrial Membrane Potential Disruption ROS->Mito CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by piperidine derivatives.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Kise, M., Nakanishi, I., Tominaga, Y., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 46(5), 827–838. [Link]

  • Kiss, B., Zádor, F., Bán, D., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(11), 4453. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]

  • Hudzicki, J. (2009). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Tantawy, A. S., El-Moghazy, S. M., Nafie, M. S., & Abdel-Gawad, H. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 843–847. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). ResearchGate. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Mphahamele, M. J., Mmonwa, M. M., & Malefyt, K. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), 834-843. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., et al. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry, 12(6), 7762-7774. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv. [Link]

  • Gzella, A., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2379. [Link]

  • Al-Ghorbani, M., Kumar, S. H. S., & Al-Ghamdi, A. M. (2017). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 9(10), 1-11. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Thomas, J. B., Apparsundaram, S., & Lindsley, C. W. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3424–3428. [Link]

  • Al-Shabib, N. A., Husain, F. M., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(11), 103798. [Link]

  • Mironov, V. F., Kholodilova, A. V., & Galkin, V. I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1083. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylic acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold The 1-benzyl-4-oxopiperidine-3-carboxylic acid motif is a cornerstone in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The 1-benzyl-4-oxopiperidine-3-carboxylic acid motif is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical agents. Its rigid, three-dimensional structure provides a valuable scaffold for the development of ligands targeting various receptors and enzymes. The strategic placement of the carboxylic acid and ketone functionalities, along with the versatile N-benzyl protecting group, offers multiple points for synthetic elaboration, making it a highly sought-after building block in drug discovery. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Benchmarking Synthesis Methods: An Objective Comparison

The synthesis of 1-benzyl-4-oxopiperidine-3-carboxylic acid and its esters is predominantly achieved through three distinct strategies: the Dieckmann condensation, a Strecker-type synthesis, and the N-alkylation of a pre-existing piperidone core. Each approach presents a unique set of advantages and challenges in terms of yield, purity, scalability, cost-effectiveness, and environmental impact.

Parameter Dieckmann Condensation Strecker-Type Synthesis N-Alkylation of Piperidone Precursor
Starting Materials N-benzyl glycine ester, halo-butyrate ester1-Benzyl-4-piperidone, cyanide source, aniline3-Oxo-4-piperidine-carboxylic acid ester, benzyl halide
Key Transformation Intramolecular cyclizationα-Aminonitrile formation and hydrolysisNucleophilic substitution
Typical Yield High (85-95%)[1]Moderate to Good (Overall yield can be lower due to multiple steps)Moderate to Good
Purity Generally high, requires purification[1]Can be high after purificationGood, requires purification
Scalability Well-established for industrial scale[1]Scalable, but requires handling of highly toxic cyanideGenerally scalable
Key Advantages High yield, convergent synthesisUtilizes a readily available starting materialDirect introduction of the benzyl group
Key Disadvantages Requires synthesis of the acyclic precursorUse of highly toxic cyanide, multi-step processAvailability and cost of the starting piperidone
Safety Concerns Use of strong bases (alkoxides, hydrides)High toxicity of cyanide reagentsUse of lachrymatory benzyl halides
Green Chemistry Moderate (use of organic solvents and strong bases)Poor (use of toxic reagents)Moderate (depends on solvent and base choice)

Method 1: The Dieckmann Condensation

The Dieckmann condensation is a robust and widely employed method for the synthesis of five- and six-membered cyclic β-keto esters.[2] This intramolecular Claisen condensation is particularly well-suited for the preparation of the target molecule, typically affording high yields and purity.

Mechanistic Rationale

The reaction proceeds through the base-catalyzed intramolecular cyclization of a diester, in this case, 4-[benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of one of the ester groups to form an enolate, which then acts as the nucleophile. Sterically hindered bases such as potassium tert-butoxide can offer advantages in minimizing side reactions.[3] The enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide ion yields the desired β-keto ester. The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the product upon deprotonation by the alkoxide. An acidic workup is then required to protonate the enolate and yield the final product.

Dieckmann_Condensation Acyclic_Precursor 4-[Benzyl(ethoxycarbonylmethyl)amino]butyric acid ethyl ester Enolate Enolate Intermediate Acyclic_Precursor->Enolate Base (e.g., NaOEt) Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate - EtOH Final_Product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Product_Enolate->Final_Product Acidic Workup (H3O+) Strecker_Synthesis Piperidone 1-Benzyl-4-piperidone Iminium_Ion Iminium Ion Piperidone->Iminium_Ion Aniline, H+ Aminonitrile α-Anilinonitrile Iminium_Ion->Aminonitrile CN- Carboxamide Intermediate Carboxamide Aminonitrile->Carboxamide Hydrolysis (H2SO4) Final_Product 1-Benzyl-4-anilinopiperidine-4-carboxylic acid Carboxamide->Final_Product Hydrolysis (HCl) N_Alkylation Piperidone_Ester Ethyl 3-oxo-4-piperidinecarboxylate Final_Product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Piperidone_Ester->Final_Product Base (e.g., NaHCO3) Benzyl_Halide Benzyl Chloride Benzyl_Halide->Final_Product

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives

In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The 1-benzyl-4-oxopiperidine-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The 1-benzyl-4-oxopiperidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of derivatives of this scaffold, offering insights into the critical transition from laboratory assays to preclinical models. While direct head-to-head comparative studies for identical derivatives are not always available in published literature, by synthesizing findings from various sources, we can construct a valuable perspective on their therapeutic potential, particularly in the realms of anti-inflammatory and antimicrobial applications.

The 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Scaffold: A Versatile Pharmacophore

The 1-benzyl-4-oxopiperidine-3-carboxylic acid core is a synthetically accessible and conformationally constrained framework. The benzyl group provides a handle for modulating lipophilicity and aromatic interactions, while the piperidone ring offers sites for substitution to fine-tune potency and selectivity. The carboxylic acid moiety can be derivatized into esters and amides, further expanding the chemical space and influencing pharmacokinetic properties. This structural versatility has led to the exploration of these derivatives against a range of biological targets.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding how the potent in vitro activity of a compound translates to efficacy in a complex biological system. This section will explore the available data on the anti-inflammatory and antimicrobial activities of 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives and their close analogs, highlighting the correlations and discrepancies between in vitro and in vivo findings.

Anti-inflammatory Activity

In vitro studies often serve as the initial screening funnel to identify compounds with potential anti-inflammatory effects. These assays typically involve measuring the inhibition of pro-inflammatory enzymes or the suppression of inflammatory mediators in cell-based models. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit protein denaturation and proteinase activity, key events in the inflammatory cascade.[1]

While specific in vivo anti-inflammatory data for 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives is not extensively documented in single, cohesive studies, we can draw parallels from research on other heterocyclic compounds that have been evaluated in both settings. For example, studies on novel benzimidazole derivatives have shown a correlation between their in vitro inhibitory effects on inflammatory pathways and their ability to reduce paw edema in rodent models of inflammation.[2][3] This suggests that potent in vitro anti-inflammatory activity can be a strong predictor of in vivo efficacy, provided the compound possesses favorable pharmacokinetic properties.

Table 1: Representative Anti-inflammatory Activity Data for Piperidine and Related Heterocyclic Derivatives

Compound ClassIn Vitro AssayIn Vitro Potency (IC50/EC50)In Vivo ModelIn Vivo EfficacyReference
4-Benzylpiperidine DerivativesInhibition of Albumin Denaturation, Proteinase Inhibitory ActivityDose-dependent inhibitionNot ReportedNot Reported[1]
Indazole DerivativesInhibition of IL-1βIC50: 100.75 μM (for 6-nitroindazole)Not ReportedNot Reported[4]
Benzimidazole DerivativesCOX Enzyme InhibitionIC50 values lower than ibuprofen for some derivativesCarrageenan-induced paw edema in miceComparable to diclofenac sodium[3]
1,3,4-Oxadiazole DerivativesNot specifiedNot specifiedCarrageenan-induced paw swelling in rats33-62% inhibition[5]

Causality in Experimental Design: The choice of in vitro assays, such as inhibition of protein denaturation, is based on the understanding that protein denaturation is a hallmark of inflammation.[1] Similarly, the carrageenan-induced paw edema model is a well-established and reproducible in vivo model for acute inflammation, making it a suitable system to validate in vitro findings.[3][5]

Experimental Workflow: From In Vitro Screening to In Vivo Validation of Anti-inflammatory Agents

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Library of 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivatives b Primary Screen: Inhibition of Protein Denaturation Assay a->b Initial Screening c Secondary Screen: Proteinase Inhibitory Activity Assay b->c Confirmation of Activity d Cell-Based Assay: Measurement of Pro-inflammatory Cytokine (e.g., IL-1β) Inhibition c->d Mechanistic Insight e Lead Compound Selection (Based on potency, selectivity, and drug-like properties) d->e Promising Candidates f Animal Model of Inflammation: Carrageenan-Induced Paw Edema in Rodents e->f g Compound Administration (e.g., oral, intraperitoneal) f->g h Measurement of Paw Volume and Inflammatory Markers g->h i Histopathological Analysis of Paw Tissue h->i j Correlation Analysis: In Vitro vs. In Vivo Activity i->j Efficacy Data

Caption: A logical workflow illustrating the progression from initial in vitro screening of anti-inflammatory compounds to their validation in an in vivo model.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1-benzyl-4-oxopiperidine-3-carboxylic acid scaffold has been investigated for its potential in this area. In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Studies on N-benzyl piperidin-4-one derivatives have reported promising activity against Escherichia coli and Aspergillus niger.[6]

The translation of in vitro antimicrobial potency to in vivo efficacy is influenced by factors such as the compound's ability to penetrate bacterial cell walls, its stability in biological fluids, and its distribution to the site of infection. While comprehensive in vivo studies on 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives as antimicrobial agents are limited in the public domain, research on structurally related guanidine and aminoguanidine hydrazone derivatives has demonstrated potent in vitro activity against Staphylococcus aureus and E. coli, including methicillin-resistant S. aureus (MRSA), with MIC values in the low µg/mL range.[7] These findings highlight the potential of such scaffolds to yield clinically relevant antimicrobial agents.

Table 2: Representative Antimicrobial Activity Data for Piperidine and Related Derivatives

Compound ClassTest Organism(s)In Vitro Potency (MIC)In Vivo ModelIn Vivo EfficacyReference
N-Benzyl Piperidin-4-one DerivativesE. coli, A. nigerPotent activity reportedNot ReportedNot Reported[6]
Benzyl Guanidine Hydrazone DerivativesS. aureus, E. coli0.5-1 µg/mLNot ReportedNot Reported[7]
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamidesS. aureus, B. subtilisGood activity reportedNot ReportedNot Reported[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesGram-positive bacteria, C. albicansModerate activity reportedNot ReportedNot Reported[9]

Self-Validating Systems in Experimental Protocols: A well-designed experimental protocol for antimicrobial testing includes both positive and negative controls. For instance, in an MIC assay, a known effective antibiotic serves as a positive control to ensure the assay is performing correctly, while a vehicle control (e.g., DMSO) serves as a negative control to rule out any effects of the solvent. This internal validation is crucial for the trustworthiness of the generated data.

Signaling Pathway: A Potential Mechanism of Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response a e.g., Carrageenan b Activation of Pro-inflammatory Pathways (e.g., NF-κB) a->b c Upregulation of COX-2 and iNOS b->c e Release of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) b->e d Production of Prostaglandins and Nitric Oxide c->d g Inflammation d->g e->g f 1-Benzyl-4-oxopiperidine-3-carboxylic Acid Derivative f->c Inhibition f->e Inhibition

Caption: A simplified diagram illustrating a potential anti-inflammatory mechanism where the derivatives inhibit key inflammatory mediators.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Anti-inflammatory Assay: Inhibition of Heat-Induced Albumin Denaturation
  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

    • Dissolve the test compounds (1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard drug at various concentrations.

    • A control group consists of 0.5 mL of BSA solution and 0.5 mL of the vehicle.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization:

    • Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups: a control group, a standard group (receiving a known anti-inflammatory drug, e.g., indomethacin), and test groups (receiving different doses of the 1-benzyl-4-oxopiperidine-3-carboxylic acid derivatives).

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • The percentage inhibition of edema is calculated for each group at each time point as: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the test group.

  • Ethical Considerations:

    • All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee.

Conclusion and Future Directions

The 1-benzyl-4-oxopiperidine-3-carboxylic acid scaffold holds considerable promise as a template for the design of novel therapeutic agents. While the available literature provides snapshots of their in vitro and in vivo activities, a more systematic and integrated approach is needed to fully delineate the structure-activity relationships and the factors governing the translation of in vitro potency to in vivo efficacy. Future research should focus on conducting comprehensive studies that evaluate the same series of derivatives in a battery of in vitro assays and relevant in vivo models. Furthermore, detailed pharmacokinetic and toxicological profiling will be crucial for identifying lead candidates with the potential for clinical development. The insights gained from such studies will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.

References

  • In Vitro Anti-Inflammatory Activity of 4-Benzylpiperidine. (URL not provided in search results)
  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (URL not provided in search results)
  • In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. (URL not provided in search results)
  • In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory. (URL not provided in search results)
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (URL not provided in search results)
  • In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids. (URL not provided in search results)
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL not provided in search results)
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (URL not provided in search results)
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. (URL not provided in search results)
  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (URL not provided in search results)
  • 3-Oxopiperidine-1-Carboxylic Acid Benzyl Ester Supplier China. (URL not provided in search results)
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (URL not provided in search results)
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (URL not provided in search results)
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (URL not provided in search results)
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL not provided in search results)
  • 4-Anilidopiperidine Derivatives for in vivo Imaging of μ-Opioid Receptors. (URL not provided in search results)
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (URL not provided in search results)
  • Antimicrobial and antioxidant activities of piperidine derivatives. (URL not provided in search results)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not provided in search results)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-oxopiperidine-3-carboxylic acid
Reactant of Route 2
1-Benzyl-4-oxopiperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.